Molybdenum diboride
Description
Research Significance and Current Paradigms in Advanced Materials Science
The significance of molybdenum diboride in advanced materials science is rooted in the continuous demand for materials that can perform reliably in harsh environments. MoB₂'s exceptional properties make it a focal point of research and development in sectors such as aerospace, electronics, and energy. am-material.com It is valued for its unusual combination of metallic and ceramic characteristics. am-material.comrsc.org
Contemporary research paradigms are increasingly focused on the development of multifunctional materials, and this compound fits this description well. am-material.com Its potential applications as a protective coating, a catalyst, and a component in composites are all being actively explored. am-material.comnoahchemicals.comresearchgate.net The material's ability to withstand thermal shock and resist oxidation at high temperatures makes it particularly attractive for applications in extreme engineering situations. am-material.com
Historical Context of Transition Metal Boride Investigations and this compound Discovery
The investigation of transition metal borides dates back to the late 19th century. cambridge.org The pioneering work of French chemist Henri Moissan with the electric arc furnace was instrumental in the synthesis of various refractory compounds, including metal borides. oxfordreference.comrsc.orgencyclopedia.com In 1895, Moissan's work included the production of a range of boride compounds, laying the groundwork for future discoveries in this class of materials. cambridge.orgencyclopedia.com
The element molybdenum itself was discovered in 1778 by Carl Wilhelm Scheele, and first isolated in 1781 by Peter Jacob Hjelm. wikipedia.orgimoa.infochemicalbook.com However, it was Moissan's development of the electric furnace that enabled the high temperatures necessary to synthesize many of the highly infusible metals and their compounds, including those of molybdenum. rsc.orgencyclopedia.com While early work produced many impure boride compounds, the synthesis of phase-pure borides became more feasible with advancements in the purification of elemental boron. cambridge.org
Scope and Objectives of Contemporary this compound Academic Inquiry
Current academic inquiry into this compound is broad and multifaceted, with several key objectives. A primary focus is on the development of novel and more cost-effective synthesis techniques. Traditional methods often require very high temperatures, making the production of MoB₂ challenging and expensive. rsc.org Researchers are exploring methods like self-propagating high-temperature synthesis (SHS), chemical vapor deposition (CVD), and molten salt-assisted synthesis to produce this compound with controlled purity and morphology. am-material.comresearchgate.net
A significant area of contemporary research is the investigation of this compound at the nanoscale. The synthesis of nanocrystalline MoB₂ has opened up new avenues for its application, particularly in catalysis. rsc.orgrsc.orgresearchgate.net For instance, nanocrystalline this compound has been shown to be a highly efficient electrocatalyst for the hydrogen evolution reaction (HER), a critical process in clean energy technologies. rsc.orgrsc.orgresearchgate.net
Furthermore, the emergence of two-dimensional (2D) materials has led to the exploration of "MBenes," which are boron analogs of MXenes. researcher.lifemdpi.comvr.se Researchers are investigating the synthesis and properties of 2D molybdenum boride for potential applications in energy storage, electronics, and catalysis. researcher.lifemdpi.comresearchgate.net Theoretical studies, often employing density functional theory (DFT), are also crucial in understanding the electronic structure and predicting the properties of different molybdenum boride phases and their potential for various applications. rsc.orgmdpi.comacs.org
Key Properties of this compound
Structure
2D Structure
Properties
IUPAC Name |
bis(boranylidyne)molybdenum | |
|---|---|---|
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InChI |
InChI=1S/2B.Mo | |
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InChI Key |
TWSYZNZIESDJPJ-UHFFFAOYSA-N | |
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Canonical SMILES |
B#[Mo]#B | |
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Molecular Formula |
B2Mo | |
| Source | PubChem | |
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DSSTOX Substance ID |
DTXSID101015518 | |
| Record name | Molybdenum diboride | |
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Molecular Weight |
117.6 g/mol | |
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Physical Description |
Gray powder; [Alfa Aesar MSDS] | |
| Record name | Molybdenum diboride | |
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CAS No. |
12007-27-1 | |
| Record name | Molybdenum boride (MoB2) | |
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| Record name | Molybdenum boride (MoB2) | |
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| Record name | Molybdenum boride (MoB2) | |
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| Record name | Molybdenum diboride | |
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Advanced Structural Characterization and Crystallography of Molybdenum Diboride Systems
Polymorphism and Allotropic Forms of Molybdenum Diboride (e.g., α-MoB₂, β-MoB₂)
This compound is distinguished by its existence in two primary polymorphic forms: the hexagonal α-MoB₂ and the rhombohedral β-MoB₂. arxiv.orgnih.gov The properties and stability of MoB₂ are intricately linked to these crystal structures. researchgate.net
The α-MoB₂ phase possesses a hexagonal crystal structure with the space group P6/mmm. arxiv.orgrsc.org This structure is analogous to that of aluminum diboride (AlB₂) and is characterized by alternating planar layers of molybdenum and boron atoms. rsc.org The boron atoms form two-dimensional, graphite-like honeycomb layers. nih.gov However, α-MoB₂ is considered inherently unstable and typically requires high-temperature or high-pressure and high-temperature (HPHT) conditions for its synthesis. researchgate.netrsc.orgacs.org Its formation is often challenging due to a higher Gibbs free energy compared to its β-counterpart. researchgate.net
The β-MoB₂ phase, on the other hand, crystallizes in a rhombohedral system with the space group R-3m. arxiv.orgrsc.org This form exhibits a more complex arrangement. While it also contains triangular molybdenum layers, the boron atoms are arranged into two distinct types of layers: one is a nearly planar, quasi-2D honeycomb lattice similar to that in α-MoB₂, and the other is a buckled honeycomb network. nih.gov This structural difference results in a lower Gibbs free energy and exceptional structural stability for β-MoB₂, making it more readily accessible. acs.org
The transformation between these two phases is complex. For instance, MoB₂ powder synthesized via boro/carbothermal reduction tends to form the β-phase, which can then be completely transformed into α-MoB₂ through a high-entropy strategy. researchgate.net
| Property | α-MoB₂ | β-MoB₂ |
| Crystal System | Hexagonal | Rhombohedral |
| Space Group | P6/mmm | R-3m |
| Boron Layer Structure | Planar, graphitic sheets | Planar and puckered honeycomb layers |
| Relative Stability | Metastable, higher Gibbs free energy | Stable, lower Gibbs free energy |
| Synthesis Conditions | High temperature, HPHT | More readily synthesized |
| This table summarizes the key crystallographic differences between the α and β phases of this compound. |
Nonstoichiometry and Metal Site Vacancy Structures in this compound Systems
Nonstoichiometry, particularly involving metal site vacancies, plays a crucial role in the structure and properties of this compound systems. Research has shown that the AlB₂-type structure of MoB₂ can be stabilized through nonstoichiometry, often in conjunction with the partial substitution of molybdenum by other elements like Zirconium (Zr) or Scandium (Sc). arxiv.orgresearchgate.net
In Zr-stabilized MoB₂, the diboride phase is best formed with an excess of boron relative to the ideal 2:1 boron-to-metal ratio. arxiv.org Powder neutron diffraction studies have revealed that this nonstoichiometry is accommodated by the formation of vacancies on the metal atom sites. arxiv.org The stoichiometry can range, for example, from (Mo₀.₉₆Zr₀.₀₄)B₂ down to (Mo₀.₉₆Zr₀.₀₄)₀.₈₅B₂, indicating up to 15% vacancies on the metal sites. arxiv.org
The presence of these metal vacancies has a significant impact on the material's properties. For instance, the superconducting transition temperature (Tc) in Zr-stabilized MoB₂ increases with the introduction of metal vacancies. arxiv.org The variation in lattice parameters is also a direct consequence of these vacancies; the in-plane lattice parameter shrinks as metal atoms are removed, while the out-of-plane cell parameter increases, suggesting a weakening of the interplanar bonding. arxiv.org
Theoretical studies using density functional theory (DFT) have further explored the impact of vacancies. These calculations identify vacancies as the most favored type of point defect in hexagonal transition metal diborides. researchgate.net For MoB₂, ordered metal vacancies at a concentration of 33.33% have been shown to significantly improve stability by eliminating antibonding states. researchgate.net The introduction of ordered metal vacancies in two-dimensional Mo₁₋ₓB₂ sheets can also lead to enhanced thermoelectric properties. rsc.org
High-Pressure Structural Transformations and Phase Transitions in this compound
The application of high pressure induces significant structural changes in this compound, leading to phase transitions and the emergence of novel properties.
Experimental High-Pressure X-ray Diffraction Studies
High-pressure synchrotron X-ray diffraction (XRD) has been a key technique for investigating the structural evolution of MoB₂. nih.gov Experimental studies have shown that the ambient pressure β-MoB₂ (rhombohedral, R-3m) undergoes a structural phase transition to the α-MoB₂ (hexagonal, P6/mmm) phase at high pressures. arxiv.org This transition is observed to begin at approximately 65 GPa and is largely complete by 90 GPa. arxiv.orgresearchgate.net
In one study, the rhombohedral structure of MoB₂ was found to be stable up to 24.1 GPa. aip.orgaip.org The compression data from this experiment yielded a bulk modulus (K₀) of 314 GPa, indicating low compressibility. aip.org Another radial X-ray diffraction study on α-MoB₂ under nonhydrostatic compression up to 85 GPa determined a bulk modulus of 323 GPa. These experimental findings highlight the ultra-incompressible nature of this compound. researchgate.net
Theoretical Predictions of Pressure-Induced this compound Phases
First-principles calculations and structure prediction algorithms have complemented experimental work by exploring potential high-pressure phases of MoB₂. Ab initio total energy calculations combined with the CALYPSO structure prediction technique have supported the experimentally observed transition from β-MoB₂ to α-MoB₂ at high pressure. arxiv.org
Furthermore, theoretical studies have predicted other pressure-induced phase transitions. One such study, using a particle swarm optimization algorithm, predicted a transition from the low-pressure rhombohedral phase to a tetragonal α-ThSi₂-type structure at approximately 68 GPa. aip.orgresearchgate.net Phonon calculations indicated that this α-ThSi₂-type phase would be dynamically stable at both high and ambient pressures, suggesting it could be quenchable. aip.org The AlB₂-type structure, in this particular study, was found to have higher enthalpy values compared to the rhombohedral and α-ThSi₂-type structures within the investigated pressure range. aip.org
Lattice Dynamics and Phonon Spectra Investigations in this compound
The study of lattice dynamics and phonon spectra provides crucial insights into the vibrational properties, stability, and electron-phonon coupling in this compound.
Theoretical calculations based on density functional perturbation theory (DFPT) have been employed to investigate the phonon properties of MoB₂. arxiv.orgarxiv.org For a two-dimensional MoB₂ monolayer, phonon calculations show no imaginary phonon modes, indicating its dynamical stability. arxiv.org The phonon spectrum consists of nine branches: three acoustic branches originating from the vibrations of Mo atoms and six optical branches arising from the contributions of B atoms. arxiv.org
In the context of high-pressure superconductivity in α-MoB₂, DFPT studies have revealed that phonon modes along certain high-symmetry paths in the Brillouin zone exhibit large phonon linewidths and contribute significantly to the electron-phonon coupling constant. arxiv.org While the highest-frequency optical modes are dominated by boron vibrations, the electron-phonon coupling is largely controlled by the lower-frequency acoustic modes, which are predominantly of molybdenum character. arxiv.orgresearchgate.net These theoretical calculations confirm that the superconductivity observed in MoB₂ at high pressure is of the conventional BCS type. arxiv.org
Experimental techniques like meV-resolution inelastic x-ray scattering have been used to probe the phonon spectrum, revealing the existence of parity-time reversal symmetry-protected helical nodal lines in the phonon spectrum of MoB₂. anl.gov This feature is unique to phononic systems. anl.gov While inelastic neutron scattering is a powerful tool for measuring full phonon dispersions, its application to MoB₂ is challenging due to the strong neutron absorption by the naturally abundant ¹⁰B isotope, necessitating the use of isotopically pure ¹¹B. markdean.info
Microstructural Features and Defect Chemistry in this compound
The formation of boron-rich nonstoichiometric phases also involves specific defect structures. Computational studies suggest that in boron-rich MoBₓ phases (where x > 2), the structure can be described as a hexagonal P6₃/mmc-MoB₃ structure where Mo atoms are partially replaced by triangular B₃ units. acs.orgarxiv.org The instability of Mo vacancies in certain structures and the preference for boron triangles to replace Mo atoms in specific crystallographic sites highlight the complex interplay of defects in determining the most stable configurations. arxiv.org
Stacking Faults and Disorder Phenomena
The crystallographic integrity of this compound (MoB₂) is crucial for its performance in various applications. Structural imperfections, such as stacking faults and other disorder phenomena, can significantly influence its properties.
Recent research has identified the existence of stacking faults within the lattice structure of β-MoB₂ single crystals. cas.cn Stacking faults are planar defects that represent a disruption in the normal sequence of atomic layers. In face-centered cubic (FCC) structures, for example, a stacking fault is equivalent to the formation of a thin layer with a hexagonal close-packed (HCP) structure. taylorandfrancis.com While the specific nature of these faults in the rhombohedral β-MoB₂ is a subject of ongoing investigation, their presence is confirmed. cas.cn The energy required to create such a defect, known as the stacking fault energy, governs phenomena like the formation of partial dislocations and twin boundaries. uni.lu
In addition to stacking faults, other forms of disorder are observed in molybdenum boride systems. Boron-rich molybdenum borides, for instance, can exhibit short-range ordering of cation vacancies. wikipedia.org In one study on a compound with the composition Mo₀.₇₅₇B₃, which has a P6₃/mmc symmetry, a partial occupancy of 0.514 was observed in the 2b Mo atomic sites, indicating a structured form of disorder through cation vacancies. wikipedia.org Furthermore, studies on related transition metal diborides have systematically investigated planar defects, identifying them as antiphase boundaries residing on the {11̄00} planes. diva-portal.org These can be either conservative, involving a simple lattice translation, or non-conservative, which includes a local deviation from stoichiometry. diva-portal.org The formation of planar defects along specific crystallographic planes has also been noted in Sc-doped nonstoichiometric molybdenum diborides. researchgate.net Such defects and disorder inherently affect the material's electronic and phononic properties.
Grain Morphology and Size Control in this compound Aggregates
The control over grain size and morphology of this compound is a critical aspect of its synthesis, as these characteristics directly impact the material's bulk properties, including hardness and catalytic activity. Various synthesis strategies have been developed to tailor the microstructure of MoB₂ and related boride aggregates.
The morphology of the resulting boride particles is strongly influenced by the synthesis method and the precursors used. For example, the direct synthesis of transition metal diborides from elemental precursors often results in particles with a spherical morphology. fishersci.ca The particle size of the final product can also be directly related to the size of the initial raw materials; for instance, the particle size of MoB has been found to be determined by the particle size of the initial molybdenum powder. fishersci.se
Additives and doping play a significant role in controlling grain growth. In related transition metal diboride systems like ZrB₂, anisotropic grain growth—where grains grow preferentially along certain crystallographic axes—can be promoted by adding elements such as Silicon (Si), Molybdenum (Mo), Niobium (Nb), or Titanium (Ti) to the initial powder mixture. fishersci.caereztech.comfishersci.se This principle is also applied in Mo₂FeB₂-based cermets, where increasing the molybdenum content leads to a morphological transition of the grains from an elongated, rod-like shape to a more equiaxed (uniformly dimensioned) shape. fishersci.ca In this system, as the Mo content was increased from 43.5 wt.% to 49.5 wt.%, the average particle size of the Mo₂FeB₂ hard phase decreased, indicating that grain coarsening is controlled by the interface reaction. fishersci.ca
Synthesis techniques themselves offer another layer of control. Chemical synthesis methods are often employed on a laboratory scale to produce highly pure or extremely fine particles, whereas commercial production may use reduction-based processes that yield coarser particles. fishersci.ca For example, molybdenum boride particles synthesized by an atmospheric AC arc discharge method are characterized by a wide size distribution, ranging from 10 µm to 100 µm, which form larger agglomerates. easychem.org In contrast, mechanochemical methods, such as high-energy ball milling, have been used to produce molybdenum boride phases with particle sizes in the nanometer range (within 100 nm). fishersci.se
Advanced Characterization Techniques Applied to this compound (e.g., Powder X-ray Diffraction, Transmission Electron Microscopy, Scanning Electron Microscopy, X-ray Photoelectron Spectroscopy, Brunauer-Emmett-Teller Analysis)
A suite of advanced analytical techniques is employed to provide a comprehensive understanding of this compound's structural, morphological, and chemical properties.
Powder X-ray Diffraction (PXRD) is a fundamental technique used to determine the phase composition and crystalline structure of MoB₂. cas.cn It allows for phase identification, confirmation of crystallinity, and the refinement of lattice parameters. wikipedia.orgwikipedia.org High-pressure PXRD studies using synchrotron radiation have been instrumental in investigating the material's stability and equation of state. These experiments have shown that the rhombohedral structure of MoB₂ is stable up to at least 24.1 GPa and have determined its bulk modulus to be 314(11) GPa. ereztech.comwikipedia.org
Transmission Electron Microscopy (TEM) provides high-resolution imaging of the material's internal microstructure. TEM is used to reveal the sheet-like morphology of 2D molybdenum boride, assess structural integrity, and observe crystallographic features at the nanoscale. wikipedia.orguni.lu High-resolution TEM (HRTEM) can visualize the lattice fringes of the crystal, offering direct insight into its atomic arrangement and the presence of any defects. wikipedia.org
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to analyze the elemental composition and, crucially, the chemical and electronic states of the atoms within the top few nanometers of the material's surface. cas.cnwikipedia.org For MoB₂, XPS is used to confirm the formation of Mo-B bonds and to detect the presence of surface oxides, such as MoO₂ and MoO₃, which often form upon exposure to air. researchgate.netamericanelements.com By analyzing the binding energies of the Mo 3d and B 1s core levels, researchers can differentiate between the boride and its various oxidation states. cas.cnresearchgate.net
Brunauer-Emmett-Teller (BET) Analysis is the standard method for determining the specific surface area and porosity of a material. cas.cnwikipedia.org This technique involves the physical adsorption of a gas (typically nitrogen) onto the material's surface at cryogenic temperatures. cas.cn The resulting data are critical for applications where high surface area is desirable, such as in catalysis and energy storage. wikipedia.orguni.lu For example, BET analysis has been used to measure the surface area of MoB₂ nanoparticles synthesized for use as electrocatalysts. cas.cn
The table below summarizes the primary applications of these characterization techniques for this compound.
| Technique | Primary Information Obtained for this compound | Key Findings/Applications | References |
|---|---|---|---|
| Powder X-ray Diffraction (PXRD) | Crystal structure, phase purity, lattice parameters, crystallinity | Confirms rhombohedral (β-MoB₂) or hexagonal (α-MoB₂) phase. Used in high-pressure studies to determine stability (stable up to 24.1 GPa) and bulk modulus (314 GPa). | cas.cnwikipedia.orgereztech.comwikipedia.org |
| Transmission Electron Microscopy (TEM) | Nanoscale morphology, structural integrity, lattice imaging, defect analysis | Reveals sheet-like or nanoparticle morphology. High-resolution imaging confirms crystallinity and visualizes lattice fringes and planar defects. | cas.cnwikipedia.orguni.lu |
| Scanning Electron Microscopy (SEM) | Surface morphology, particle size and shape, agglomeration | Characterizes the topography of MoB₂ powders and films, showing particle shapes (e.g., spherical, elongated) and size distributions (from nanometers to microns). | cas.cnwikipedia.orguni.luwikipedia.org |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition, chemical bonding, surface oxidation states | Identifies Mo-B bonds and distinguishes them from surface oxides (MoO₂, MoO₃). Provides binding energies for Mo 3d and B 1s peaks. | cas.cnresearchgate.netwikipedia.orguni.lu |
| Brunauer-Emmett-Teller (BET) Analysis | Specific surface area, porosity | Quantifies the surface area available for reactions, crucial for evaluating catalytic and supercapacitor performance. | cas.cnwikipedia.orguni.lu |
The following table presents typical XPS binding energy values observed for this compound and related surface species.
| Element/Core Level | Species | Reported Binding Energy (eV) | References |
|---|---|---|---|
| Mo 3d₅/₂ | Mo in MoB₂ | ~228.5 | cas.cn |
| Mo metal (Mo⁰) | ~228.0 | wikipedia.org | |
| Mo in MoO₂ (Mo⁴⁺) | ~229.5 | wikipedia.org | |
| Mo 3d₃/₂ | Mo in MoB₂ | ~231.7 | cas.cn |
| B 1s | B in MoB₂ | ~188.3 | researchgate.net |
| B in B₂O₃ | ~192.0 - 193.3 | cas.cn |
Electronic Structure and Superconducting Phenomena in Molybdenum Diboride
Fermi Surface Topography and Electronic Band Structure Analysis of Molybdenum Diboride
The electronic properties of this compound are foundational to understanding its superconductivity. MoB₂ is characterized as a strongly metallic, three-dimensional material with a complex multi-sheet Fermi surface. aps.org First-principles calculations and density functional theory (DFT) have been instrumental in elucidating its electronic band structure.
A key feature of the α-MoB₂ phase, which becomes stable under high pressure, is the significant contribution of molybdenum's d-orbitals to the electronic states near the Fermi level (E_F). oup.comaps.org Specifically, the Mo d_z² orbital is a dominant component. aps.org This contrasts with the well-known superconductor magnesium diboride (MgB₂), where boron's p-orbitals are the primary contributors to the density of states at the Fermi level. oup.com
Analysis of the electronic structure of α-MoB₂ under pressure reveals the emergence of double Van Hove singularities (VHS) near the Fermi level, which appear as two distinct peaks in the density of states. aps.org These singularities, which arise from flat bands in the electronic structure, are believed to play a crucial role in enhancing the electron-phonon coupling and, consequently, the superconductivity of the material. aps.orgaip.org The ordered stacking arrangement in the α-phase ensures a p-d hybridization near the Fermi level, which is critical for inducing significant electron-phonon coupling. aps.org The Fermi surface itself is largely formed by the low-dispersive Mo 4d-like bands, confirming the compound's metallic conductivity. arxiv.org
Electron-Phonon Coupling Mechanisms and Associated Theories in this compound Superconductors
The superconductivity observed in this compound, particularly the high-T_c phase under pressure, is explained by the Bardeen-Cooper-Schrieffer (BCS) theory and is mediated by electron-phonon coupling (EPC). oup.comoup.com Theoretical calculations confirm that MoB₂ is a phonon-mediated superconductor. aps.orgresearchgate.net
The mechanism, however, differs significantly from that in MgB₂. In α-MoB₂, the strong coupling is primarily driven by the interaction between the d-electrons of molybdenum atoms and the out-of-plane Mo-phonon modes. oup.comoup.comresearchgate.net The acoustic low-frequency modes, which are predominantly of Mo character, are largely responsible for the electron-phonon coupling constant (λ). researchgate.net Calculations at 90 GPa yield a total EPC constant λ of approximately 1.60 to 1.67. oup.comresearchgate.net The strong coupling is provided mainly by Molybdenum (λ_Mo = 1.48), with a much weaker coupling to Boron atoms. aps.orgresearchgate.net
Despite the weaker coupling, the high-frequency vibrations of the lighter boron atoms (around 85–90 meV) enhance the T_c by about 40% over what would be expected from molybdenum alone. aps.orgresearchgate.net This cooperation between strong coupling from the heavy Mo atoms and weak coupling to high-frequency modes from the light B atoms is a key feature of its superconductivity. aps.orgresearchgate.net The Eliashberg spectral function (α²F(ω)) shows that acoustic modes along the A-L path and around the L and H points in the Brillouin zone contribute significantly to the EPC. oup.com Theoretical calculations using the McMillan-Allen-Dynes formula, with a typical effective screened Coulomb repulsion constant (μ*) of 0.08 to 0.15, predict a T_c between 27.2 K and 33.3 K, which aligns well with experimental observations of ~32 K. oup.com
Strategies for Superconducting Transition Temperature (Tc) Enhancement in this compound
Various strategies have been explored to induce and enhance superconductivity in this compound, focusing on modifying its structural and electronic properties through external pressure, compositional changes, and elemental doping.
Applying external pressure is a powerful and clean method to tune the properties of MoB₂ and induce high-temperature superconductivity. At ambient pressure, MoB₂ is typically not a superconductor or has a very low T_c. However, under high pressure, a superconducting state emerges at around 20 GPa. oup.com
A crucial event occurs at a critical pressure (P_c) of approximately 65-70 GPa, where MoB₂ undergoes a structural phase transition from the rhombohedral β-MoB₂ phase to the hexagonal AlB₂-type α-MoB₂ phase. oup.comaip.org It is this α-MoB₂ phase that exhibits high-T_c superconductivity. oup.comaps.org Beyond the emergence of superconductivity, the T_c increases dramatically with pressure at a rate of about 0.7 K/GPa in the 40 to 70 GPa range. oup.comoup.com After the structural transition, the rate of T_c increase slows to about 0.1 K/GPa. oup.comoup.com A maximum T_c of approximately 32 K is achieved at pressures around 100-110 GPa. oup.comaip.org
| Pressure (GPa) | Superconducting Transition Temperature (T_c) (K) | Phase |
| > 38.5 | Emergence of superconductivity | β-MoB₂ |
| ~70 | ~28 | Phase transition (β → α) |
| ~91.4 | ~31.5 | α-MoB₂ |
| ~109.7 | ~32.4 | α-MoB₂ |
| This table is generated based on data from high-pressure experiments. oup.com |
Nonstoichiometry, specifically the presence of vacancies in the metal atomic layers, has been shown to influence the superconducting properties of MoB₂. In Zr-stabilized, nonstoichiometric this compound, the introduction of metal vacancies can enhance superconductivity. arxiv.org For the composition (Mo₀.₉₆Zr₀.₀₄)ₓB₂, the superconducting transition temperature increases from 5.9 K for the stoichiometric material (x=1) to 8.2 K for the nonstoichiometric version with metal vacancies (x=0.88). arxiv.org Powder neutron diffraction confirms that this nonstoichiometry is accommodated by atomic deficiencies in the metal layers. arxiv.org
More recent research on a boron-rich molybdenum boride with the composition Mo₀.₇₅₇B₃ revealed superconductivity with a T_c of ~2.4 K. researchgate.net Theoretical calculations for this compound suggest that the partial occupancy of Mo atoms plays a critical role in the emergence of its superconducting properties. researchgate.net
Alloying with other transition metals is a key strategy to stabilize the desirable AlB₂-type crystal structure at ambient pressure and to manipulate the superconducting T_c.
Zr, Ti, Hf, and Sc Substitution: Partial substitution of molybdenum with elements like Zirconium (Zr), Titanium (Ti), or Hafnium (Hf) is necessary to stabilize the superconducting AlB₂-type phase in metal-deficient compositions at ambient pressure. arxiv.orgresearchgate.net Scandium (Sc) doping is also effective; in Sc-doped nonstoichiometric molybdenum diborides, the AlB₂-type phase can be formed, exhibiting bulk superconductivity with a T_c up to 7.9 K. researchgate.net The stabilization is attributed to the decrease in the number of d-electrons resulting from Sc doping. researchgate.net
Nb Substitution: In contrast to the group IV elements, substituting molybdenum with Niobium (Nb) has been shown to suppress the high-pressure superconducting T_c. For Nb₀.₂₅Mo₀.₇₅B₂, the ambient pressure T_c of 8 K is first suppressed to 4 K at 50 GPa before rising slightly to 5.5 K at 170 GPa, a value significantly lower than the 32 K found in pure MoB₂ under pressure. researchgate.net This suppression is linked to a reduced electron-phonon coupling constant. researchgate.net
Cr Alloying: The inclusion of Chromium (Cr) in MoB₂ structures has been studied, creating ternary Cr₁₋ₓMoₓB₂ alloys. These alloys are metallic, and the inclusion of Mo tends to annihilate the magnetic behavior observed in pure CrB₂. osti.gov While these alloys are noted for their hardness, their superconducting properties are complex and depend heavily on the specific composition and structure. osti.gov
| Dopant/Alloy System | Effect on Superconductivity | Observed T_c (K) |
| Zr-stabilized (Mo₀.₉₆Zr₀.₀₄)₀.₈₈B₂ | Enhancement via vacancies | 8.2 arxiv.org |
| Sc-doped (Mo₁₋yScy)₀.₇₁B₂ | Inducement and stabilization | Up to 7.9 researchgate.net |
| Nb-substituted Nb₀.₂₅Mo₀.₇₅B₂ | Suppression | 8 (ambient P), 5.5 (170 GPa) researchgate.net |
| Ti/Hf-stabilized | Stabilization of superconducting phase | T_c reported for related phases arxiv.org |
First-principles calculations have opened a new avenue for exploring superconductivity in two-dimensional (2D) derivatives of this compound through hydrogenation. Theoretical studies predict the stability of 2D hydrogenated metal diborides, including a molybdenum-based variant with the formula Mo₂B₂H. x-mol.netaps.org
The introduction of hydrogen atoms into the monolayer Mo₂B₂ structure is predicted to expand the frequency range of the phonon spectrum and, crucially, to significantly increase the electron-phonon coupling (EPC). x-mol.netaps.org For the theoretically proposed Mo₂B₂H monolayer, calculations predict an EPC constant (λ) of 1.09 and a corresponding superconducting transition temperature (T_c) of 21.5 K. x-mol.netresearchgate.net These theoretical findings suggest that hydrogenated this compound derivatives represent a new platform for discovering 2D superconductors with potentially high transition temperatures. x-mol.netresearchgate.net
| Hydrogenated Compound | Predicted EPC Constant (λ) | Predicted T_c (K) |
| Mo₂B₂H | 1.09 | 21.5 x-mol.netresearchgate.net |
| This table is based on theoretical predictions from first-principles calculations. |
Role of Alloying and Elemental Substitution (e.g., Zr, Ti, Hf, Nb, Cr, W) on this compound Superconductivity
Isotope Effect Studies in Molybdenum Boride Superconductors
Isotope effect studies are a crucial tool for probing the mechanism of superconductivity. In conventional Bardeen-Cooper-Schrieffer (BCS) superconductors, the critical temperature (Tc) is expected to be inversely proportional to the square root of the isotopic mass (M), expressed as Tc ∝ M-α, with the exponent α typically around 0.5. This relationship arises from the role of lattice vibrations (phonons) in mediating the electron pairing.
In the context of molybdenum borides, isotope effect measurements have provided significant insights into the contributions of the constituent elements to the superconducting state.
This compound (MoB2): Preliminary studies on Zr-stabilized, nonstoichiometric this compound ((Mo₀.₉₆Zr₀.₀₄)ₓB₂) revealed a small dependence of the critical temperature on the mass of the boron isotope. arxiv.org This was demonstrated by an experimentally determined boron isotope effect exponent of α = 0.11 ± 0.05. arxiv.org This low value suggests that the contribution of boron-related phonon modes to the electron-phonon coupling that drives superconductivity is relatively small, especially when compared to a material like Magnesium Diboride (MgB₂), where the boron isotope effect is significant. arxiv.org The dominance of Molybdenum (Mo) electronic states at the Fermi level is considered to be the reason for this weak dependence of Tc on the boron mass. arxiv.org
Other Molybdenum Borides (Mo₂B): To further understand the roles of the different atoms, isotope effect studies were also conducted on the compound Mo₂B, which has a different crystal structure. aps.orgaps.org In these experiments, the masses of both the heavy element (Mo) and boron (B) were varied independently. aps.org The results showed that the effect of changing the boron mass on Tc was small in Mo₂B, similar to the findings in MoB₂. aps.org In contrast, the molybdenum isotope effect was much larger. aps.org When approximating the Mo₂B lattice as being composed solely of the molybdenum mass, the observed Mo isotope effect was found to be roughly the same as that in elemental molybdenum. aps.orgaps.org
These findings collectively indicate that in molybdenum boride superconductors, the vibrations of the heavier molybdenum atoms play a more dominant role in the superconducting pairing mechanism than the vibrations of the lighter boron atoms.
Interplay of Magnetism and Superconductivity in this compound Alloys
The relationship between magnetism and superconductivity is typically antagonistic. Superconductivity arises from the formation of Cooper pairs, where two electrons with opposite spins are bound together. The presence of magnetic moments, which create local magnetic fields, can easily break these delicate pairs, thereby suppressing or completely destroying the superconducting state. mdpi.comresearchgate.net This is a well-established principle in the study of conventional superconductors. osti.gov
Pure this compound (MoB₂) is a non-magnetic material. osti.gov However, when alloyed with other transition metals, magnetic properties can be introduced. For instance, first-principles calculations on chromium this compound (Cr₁₋ₓMoₓB₂) alloys show that while MoB₂ is non-magnetic, CrB₂ exhibits magnetic ordering, and their alloys can possess magnetic moments. osti.gov
The introduction of magnetic impurities into a superconductor is a classic method for studying pair-breaking effects. osti.gov The theory of "dirty superconductors" establishes that impurities with magnetic moments are highly effective at suppressing the superconducting transition temperature in conventional s-wave superconductors. mdpi.com The exchange interaction between the localized magnetic moments of the impurity ions and the spins of the conduction electrons disrupts the formation of spin-singlet Cooper pairs. osti.gov
Therefore, in hypothetical this compound alloys containing magnetic elements (like chromium or rare earths), a similar interplay would be expected. The introduction of magnetic moments would likely lead to a suppression of Tc. The extent of this suppression would depend on the concentration and strength of the magnetic moments introduced into the non-magnetic MoB₂ host. The peaceful coexistence of superconductivity and long-range magnetic order is a rare phenomenon, observed in specific classes of materials like some ternary rhodium borides and molybdenum chalcogenides, and often involves complex magnetic structures like antiferromagnetism that can, under certain conditions, coexist with superconductivity. osti.govacademie-sciences.fr For MoB₂ alloys, it is anticipated that ferromagnetic ordering would be detrimental to superconductivity. academie-sciences.fr
Density Functional Theory (DFT) Applications in Predicting and Explaining this compound Superconducting Properties
Density Functional Theory (DFT) has become an indispensable computational tool for investigating and predicting the properties of superconducting materials, including this compound. qut.edu.aupsi-k.net DFT calculations provide fundamental insights into the electronic structure, lattice dynamics (phonons), and electron-phonon coupling (EPC), which are the key ingredients for understanding conventional BCS-type superconductivity. oup.comarxiv.org
Electronic Structure Calculations: DFT calculations are used to determine the electronic band structure and the density of states (DOS) at the Fermi level (EF). For MoB₂, these calculations confirm its metallic character, as indicated by several electronic bands crossing the Fermi level. oup.comarxiv.org A crucial finding from DFT is the nature of the electronic states that contribute to superconductivity. In contrast to MgB₂, where boron p-orbitals are dominant at the Fermi level, calculations for MoB₂ show that the states near EF are primarily derived from molybdenum d-orbitals, particularly the dz² orbital. mdpi.comarxiv.org This difference in the electronic structure explains the distinct superconducting properties of MoB₂, including the weak boron isotope effect. arxiv.org
Phonon Dispersion and Electron-Phonon Coupling (EPC): The superconducting state in conventional superconductors is mediated by phonons. DFT, through methods like Density Functional Perturbation Theory (DFPT), can calculate the phonon dispersion curves and the phonon density of states (PHDOS). oup.comrsc.orgstackexchange.com These calculations for MoB₂ identify the vibrational modes of the crystal lattice. aip.orgresearchgate.net
Crucially, DFT allows for the quantification of the strength of the interaction between electrons and phonons, known as the electron-phonon coupling (EPC) constant, λ. arxiv.orgresearchgate.net The Eliashberg spectral function, α²F(ω), which describes the coupling strength as a function of phonon frequency, can be computed. oup.com For MoB₂, DFT calculations have revealed that the superconductivity is driven by the coupling of Mo d-electrons with specific phonon modes, notably the out-of-plane vibrations of Mo atoms. mdpi.comarxiv.orgresearchgate.net
Predicting Superconducting Transition Temperature (Tc): By combining the calculated EPC constant (λ) and other parameters like the logarithmically averaged phonon frequency (ωlog) and the effective screened Coulomb repulsion constant (μ*), the superconducting transition temperature (Tc) can be estimated using the McMillan-Allen-Dynes formula. oup.comarxiv.org
DFT has been particularly vital in understanding the remarkable enhancement of superconductivity in MoB₂ under high pressure. Experiments have shown that MoB₂ undergoes a structural phase transition from the rhombohedral R-3m structure (β-MoB₂) to the hexagonal AlB₂-type structure (α-MoB₂) at around 65-70 GPa, with Tc reaching as high as 32 K near 100 GPa. oup.comarxiv.orgresearchgate.net DFT calculations have successfully modeled this phenomenon:
They confirm the structural transition and the stability of the high-pressure α-phase. aip.orgresearchgate.net
Calculations performed for α-MoB₂ at high pressure (e.g., 90 GPa) yield a large total EPC constant (λ) of approximately 1.60. oup.comarxiv.orgarxiv.org
Using this calculated λ and a typical value for μ* (e.g., 0.1), the predicted Tc values are in excellent agreement with the experimentally observed ~32 K. oup.comarxiv.org
The table below summarizes key parameters for high-pressure α-MoB₂ derived from DFT calculations.
| Property | Value | Pressure | Reference |
| Crystal Structure | α-MoB₂ (P6/mmm) | > 70 GPa | arxiv.org |
| Dominant Electronic States at EF | Mo d-orbitals | 90 GPa | mdpi.comarxiv.org |
| Electron-Phonon Coupling (λ) | 1.60 | 90 GPa | oup.comarxiv.orgarxiv.org |
| Calculated Tc | 27.2 - 33.3 K | 90 GPa | oup.com |
Furthermore, DFT has been employed to explore strategies for stabilizing the high-Tc α-phase at ambient pressure, for example, through chemical substitution with elements like Niobium (Nb). osti.govresearchgate.net These theoretical predictions guide experimental efforts to synthesize novel diboride superconductors with enhanced properties. osti.gov
Mechanical Behavior and Deformation Mechanisms of Molybdenum Diboride
Theoretical and Experimental Investigations of Elastic Properties
The elastic properties of a material are fundamental to understanding its mechanical behavior, providing insight into its stiffness, and resistance to deformation under stress. For molybdenum diboride (MoB₂), both theoretical calculations and experimental measurements have been employed to determine its elastic constants.
Bulk Modulus, Shear Modulus, and Young's Modulus Determinations
The bulk modulus (B), shear modulus (G), and Young's modulus (E) are key indicators of a material's resistance to volume change, shape change, and longitudinal strain, respectively. For this compound, these values have been determined through various methods, including first-principles calculations and ultrasonic measurements on synthesized compacts.
Theoretical studies using density functional theory (DFT) have predicted a range of elastic moduli for different phases of MoB₂. For the rhombohedral (R-3m) phase, often referred to as β-MoB₂, calculated values for the bulk modulus are approximately 296–315.9 GPa. tandfonline.comnih.govmaterialsproject.org The shear modulus for this phase is calculated to be around 178.3–225 GPa, and the Young's modulus is in the range of 446–548 GPa. nih.govamse.org.cnarxiv.org For the hexagonal (P6/mmm) phase, or α-MoB₂, theoretical calculations suggest a bulk modulus of about 304 GPa, a shear modulus of 186 GPa, and a Young's modulus of 463 GPa. rsc.org Another theoretical high-pressure phase, α-ThSi₂-type MoB₂, is predicted to have a large bulk modulus of 322.3 GPa. aip.org
Experimental investigations on high-pressure, high-temperature synthesized MoB₂ compacts have yielded results that are largely in agreement with theoretical predictions. Ultrasonic measurements on these compacts have determined the bulk modulus to be approximately 296 GPa and the shear modulus to be around 190 GPa. tandfonline.comtandfonline.com These experimental findings lead to a calculated Young's modulus of about 469 GPa for the synthesized MoB₂. tandfonline.com Another experimental study using synchrotron radiation angle-dispersive x-ray diffraction on the rhombohedral MoB₂ up to 24.1 GPa yielded a bulk modulus of 314 GPa. researchgate.netresearchgate.net
It is worth noting that the elastic moduli of MoB₂ can be influenced by alloying. For instance, first-principles calculations on Cr₁₋ₓMoₓB₂ alloys show that the mechanical properties, including the moduli, are maximized at a 50% molybdenum concentration, with a bulk modulus of 298 GPa, Young's modulus of 558 GPa, and shear modulus of 235 GPa. osti.gov
Table 1: Theoretical and Experimental Elastic Moduli of this compound (GPa)
| Phase | Method | Bulk Modulus (B) | Shear Modulus (G) | Young's Modulus (E) | Reference |
|---|---|---|---|---|---|
| β-MoB₂ (R-3m) | Theoretical (DFT) | 315.9 | 178.3 | 449.9 | nih.gov |
| β-MoB₂ (R-3m) | Theoretical (DFT) | 299 | 230 | 548 | arxiv.org |
| β-MoB₂ (R-3m) | Theoretical (DFT) | 295 | 225 | - | materialsproject.org |
| α-MoB₂ (P6/mmm) | Theoretical (DFT) | 304 | 186 | 463 | rsc.org |
| α-ThSi₂-type | Theoretical (DFT) | 322.3 | - | - | aip.org |
| MoB₂ Compact | Experimental (Ultrasonic) | 296 | 190 | 469 | tandfonline.comtandfonline.com |
| Rhombohedral MoB₂ | Experimental (XRD) | 314 | - | - | researchgate.netresearchgate.net |
| Cr₀.₅Mo₀.₅B₂ | Theoretical (DFT) | 298 | 235 | 558 | osti.gov |
Poisson's Ratio and Ductility Assessment for this compound Systems
Poisson's ratio (ν) and the ratio of bulk modulus to shear modulus (B/G), known as Pugh's ratio, are critical parameters for assessing the ductility of a material. A higher Poisson's ratio (typically > 0.26) and a B/G ratio greater than 1.75 are generally indicative of ductile behavior, while lower values suggest brittleness. nih.govaip.org
Theoretical calculations for the β-MoB₂ (R-3m) phase report a Poisson's ratio of approximately 0.20 to 0.26. nih.govmaterialsproject.org The corresponding B/G ratio for this phase has been calculated to be around 1.3 to 1.7. nih.govaip.org These values suggest that β-MoB₂ is on the borderline between brittle and ductile behavior, with some studies indicating a transition towards more ductile, metallic behavior compared to other transition metal diborides like TiB₂. nih.gov For instance, one study shows an increase in Poisson's ratio from 0.13 in TiB₂ to 0.26 in MoB₂, and a Pugh's ratio increase from 1.00 to 1.70, indicating enhanced ductility with the substitution of molybdenum. nih.govresearchgate.net
Experimental measurements on high-pressure synthesized MoB₂ compacts have determined a Poisson's ratio of about 0.2353. tandfonline.com This experimental value aligns well with the theoretical predictions.
The α-ThSi₂-type MoB₂ phase, predicted theoretically, is suggested to be prone to ductility with a B/G ratio of 2.0, which is significantly larger than the 1.75 threshold. aip.org In contrast, some other molybdenum boride phases, such as hP16-MoB₃, exhibit a very small Poisson's ratio of 0.170, indicating a more brittle nature. aip.org
Table 2: Poisson's Ratio and Ductility Indicators for this compound Systems
| Phase | Method | Poisson's Ratio (ν) | B/G Ratio (Pugh's Ratio) | Reference |
|---|---|---|---|---|
| β-MoB₂ (R-3m) | Theoretical (DFT) | 0.26 | 1.70 | nih.govresearchgate.net |
| β-MoB₂ (R-3m) | Theoretical (DFT) | 0.20 | - | materialsproject.org |
| β-MoB₂ (R-3m) | Theoretical (DFT) | - | 1.3 | aip.org |
| MoB₂ Compact | Experimental (Ultrasonic) | 0.2353 | - | tandfonline.com |
| α-ThSi₂-type MoB₂ | Theoretical (DFT) | - | 2.0 | aip.org |
| hP16-MoB₃ | Theoretical (DFT) | 0.170 | - | aip.org |
Hardness and Indentation Response of this compound
Hardness is a measure of a material's resistance to localized plastic deformation such as scratching or indentation. This compound is known to be a hard material, a property that has been investigated through both experimental indentation tests and theoretical modeling.
Anisotropic Hardness Characteristics in this compound
The hardness of this compound can exhibit anisotropy, meaning it varies with the crystallographic direction of the indentation. This is a common feature in materials with hexagonal crystal structures. Research on boron-rich molybdenum boride with a composition of Mo₀.₇₅₇B₃ has reported anisotropic nanoindentation hardness values ranging from approximately 34 to 40 GPa. arxiv.orgacs.org The hardness was found to be highest along the diva-portal.org and nih.gov orientations, with values between 38 and 40 GPa, while a lower hardness of 34 GPa was observed along the [1̅43̅] orientation. acs.org This anisotropy is often attributed to the two-dimensional distribution of boron atoms within the crystal structure. acs.org The preferred 001 orientation is noted as being favorable for the anisotropic hardness of hexagonal diborides. acs.org
Factors Influencing Hardness in this compound (e.g., Crystal Structure, Bonding, Alloying, Grain Size)
Crystal Structure and Bonding: The arrangement of atoms and the nature of the chemical bonds are primary determinants of hardness. The hardness of β-MoB₂ is attributed to its buckled boron layers, which are believed to increase its mechanical properties compared to the α-MoB₂ phase with its planar boron layers. osti.gov The strong covalent bonding between molybdenum and boron atoms, as well as the B-B covalent bonds, are the driving forces behind its high hardness. aip.orgresearchgate.net However, MoB₂ also exhibits increased metallicity compared to some other diborides, which can lead to a slightly softer and more ductile nature. nih.gov The hardness of MoB₂ is considered to be more dependent on electron concentration than on bulk structural attributes. nih.govmst.edu
Alloying: The addition of other elements can significantly alter the hardness of this compound. Alloying MoB₂ with chromium has been shown to create hard ternary alloys, with Cr₀.₅Mo₀.₅B₂ exhibiting a Vickers hardness of 27 GPa, surpassing that of β-MoB₂. osti.gov The incorporation of molybdenum and tungsten into high-entropy borides has also been shown to have a hardening effect. acs.org For instance, substituting 30 at% of tungsten with molybdenum in WB₂ resulted in a maximum Vickers hardness of 45.7 ± 2.5 GPa, largely due to intrinsic solid-solution strengthening. researchgate.net The addition of molybdenum to Fe-B-C cast alloys has been found to increase the micro-hardness of the Fe₂B phase. nih.govresearchgate.net
Grain Size: The size of the crystal grains within a polycrystalline material can influence its hardness. Generally, a finer grain size leads to higher hardness. Experiments on high-pressure synthesized MoB₂ compacts with a grain size of 100–200 nm have reported a Vickers hardness of about 21 GPa under a 49 N load. tandfonline.comtandfonline.com However, in some composite systems, such as W₀.₇₀Mo₀.₃₀B₂–B₄C, it has been observed that grain size is not the primary factor determining the increased hardness, suggesting that solid solution hardening and grain boundary strengthening are more dominant mechanisms. researchgate.net
Theoretical Models for Hardness Prediction in Molybdenum Borides
Various theoretical models have been developed to predict the Vickers hardness (Hv) of materials based on their fundamental properties. For molybdenum borides, these models often utilize data from first-principles calculations.
One common approach is Chen's model, which has been used to estimate the hardness of different molybdenum boride phases. aip.org For example, the Vickers hardness of hP16-MoB₃ was estimated to be high, while hP3-MoB₂ and hP20-MoB₄ were predicted to have lower hardness. aip.org Another model, developed by Mazhnik-Oganov, has also been applied to molybdenum borides. arxiv.org For the R3m-MoB₂ phase, these models have shown some overestimation compared to experimental values. arxiv.org
A model proposed by Šimùnek has also been employed to estimate the theoretical Vickers hardness of various molybdenum borides, with predictions for Mo₂B, α-MoB, β-MoB, and MoB₂ showing satisfactory agreement with experimental results. researchgate.net The hardness of a high-pressure α-ThSi₂-type MoB₂ phase was predicted to be 32.1 GPa, which is attributed to the three-dimensional network of strong covalent B-B and Mo-B bonds. aip.org
More sophisticated models sometimes incorporate Mulliken bond population analysis from DFT calculations to predict hardness, particularly in materials with partial metallic bonding. scispace.com These models highlight the importance of covalent bonding networks, such as the 3D network of B-B bonds, in achieving high hardness.
Fracture Toughness and Damage Resistance in this compound Materials
The inherent brittleness of many boride ceramics is a significant hurdle for their application in structural components. Consequently, research into the fracture toughness and damage resistance of materials containing this compound often involves its inclusion in composite systems. These composites aim to leverage the desirable high-temperature strength and hardness of the boride phase while mitigating its tendency to fracture.
In Mo-Si-B alloys, where this compound exists as the Mo₅SiB₂ (T2) intermetallic phase alongside a ductile α-Mo solid solution (Moₛₛ) and Mo₃Si, the fracture toughness is significantly influenced by the microstructure. The presence of the ductile Moₛₛ phase is crucial for enhancing damage tolerance. It acts to arrest cracks, leading to improved fracture toughness. researchgate.net For instance, Mo-Si-B alloys generally exhibit a room temperature fracture toughness in the range of 7-15 MPa√m. researchgate.netresearchgate.net However, when the microstructure is engineered to feature coarse Moₛₛ particles that form a more-or-less continuous network, the fracture toughness can be substantially improved to values between 15 and 21 MPa√m. researchgate.netresearchgate.net This improvement is attributed to extrinsic toughening mechanisms, including crack trapping and bridging by the ductile phase. researchgate.net The volume fraction of the Moₛₛ phase directly correlates with the fracture toughness, which can range from approximately 5 MPa√m to 20 MPa√m. researchgate.net
Laminated composites also demonstrate a viable strategy for improving the mechanical properties of boride-based materials. In laminated zirconium diboride (ZrB₂)/molybdenum (Mo) composites, the addition of silicon and boron to the molybdenum interlayers was found to create new phases, including MoB and Mo₅SiB₂, at the interface. hep.com.cn These reaction-formed phases help to modify the residual thermal stress state and improve the bonding between the layers. hep.com.cn The toughest of these laminated composites, containing 6 at.% Si and 4 at.% B in the interlayers, reached a fracture toughness of (7.52 ± 0.12) MPa·m¹/². hep.com.cn The primary toughening mechanisms identified in these materials were crack deflection at the interlayers, as well as crack bifurcation and bridging. hep.com.cn
| Material System | Fracture Toughness (KIC) [MPa√m] | Key Notes |
|---|---|---|
| Mo-Si-B Alloys (General) | 7 - 15 | Toughness depends on the volume and distribution of the ductile α-Mo phase. researchgate.netresearchgate.net |
| Mo-Si-B Alloys (Coarse α-Mo phase) | 15 - 21 | A continuous network of the ductile phase significantly enhances crack-arrest properties. researchgate.netresearchgate.net |
| Mo-12Si-8.5B Alloy | 5 - 7 | Represents values for specific compositions processed by ingot and powder metallurgy. researchgate.net |
| Laminated ZrB₂/Mo (with Si and B additions) | 7.52 ± 0.12 | Toughening is achieved through crack deflection and bridging in the layered structure. MoB and Mo₅SiB₂ phases are formed. hep.com.cn |
High-Pressure Mechanical Behavior of this compound
The response of this compound to high-pressure conditions reveals important information about its structural stability and compressibility. High-pressure X-ray diffraction studies and first-principles calculations have been employed to determine these properties.
Experimental studies using synchrotron radiation angle-dispersive X-ray diffraction (ADXRD) in a diamond anvil cell have shown that the common rhombohedral structure (space group R-3m) of MoB₂ is stable up to a pressure of 24.1 GPa at room temperature. aip.orgresearchgate.net Analysis of the pressure-volume data from these experiments yields a bulk modulus (K₀) of 314 (±11) GPa and a pressure derivative (K'₀) of 6.4 (±1.5). aip.orgresearchgate.net The bulk modulus is a measure of a material's resistance to uniform compression, and this high value indicates that MoB₂ is a highly incompressible material. researchgate.netresearchgate.net
Theoretical calculations predict a pressure-induced phase transition at higher pressures. aip.org At approximately 68 GPa, MoB₂ is predicted to transform from its rhombohedral structure to a tetragonal α-ThSi₂-type structure. aip.org This is a first-order phase transition, characterized by a distinct volume drop of about 4.01%. aip.org This high-pressure phase is also calculated to be a hard material, with a predicted Vickers hardness of 32.1 GPa and a large bulk modulus of 322.3 GPa. researchgate.netaip.org Phonon calculations suggest that this α-ThSi₂-type phase could be quenchable to ambient pressure. aip.org
| Property | Value | Phase | Method |
|---|---|---|---|
| Bulk Modulus (K₀) | 314 ± 11 GPa | Rhombohedral (R-3m) | Experimental (ADXRD) aip.orgresearchgate.net |
| Pressure Derivative (K'₀) | 6.4 ± 1.5 | Rhombohedral (R-3m) | Experimental (ADXRD) aip.orgresearchgate.net |
| Pressure Stability Limit | Stable up to 24.1 GPa | Rhombohedral (R-3m) | Experimental (ADXRD) aip.orgresearchgate.net |
| Predicted Phase Transition Pressure | ~68 GPa | Rhombohedral → Tetragonal | Theoretical (First Principles) aip.org |
| Predicted Bulk Modulus (K₀) | 322.3 GPa | Tetragonal (α-ThSi₂) | Theoretical (First Principles) researchgate.netaip.org |
| Predicted Vickers Hardness | 32.1 GPa | Tetragonal (α-ThSi₂) | Theoretical (First Principles) researchgate.netaip.org |
Strain and Stress Response in this compound Systems
The relationship between stress and strain defines the elastic and plastic deformation behavior of a material. For this compound, this response has been investigated through both experimental and computational methods, revealing anisotropic behavior and high strength.
Under nonhydrostatic compression, the response of a material can be analyzed by examining the lattice strain in different crystallographic directions. acs.org High-pressure diffraction studies on MoB₂ have revealed that the compressibility of its unit cell axes is anisotropic. aip.orgresearchgate.net This means that the 'a' and 'c' axes of the rhombohedral crystal structure compress at different rates as pressure increases, indicating that the material's stiffness varies with direction. aip.orgresearchgate.net
First-principles calculations based on the stress-strain relationship are used to determine fundamental mechanical properties. osti.gov For the predicted high-pressure tetragonal α-ThSi₂-type MoB₂, the directional dependence of Young's modulus (E) has been systematically investigated. aip.org The results show a clear anisotropy in the elastic response, with the relationship E dtic.mil > E = E > E > E aip.org for the principal crystal directions. aip.org The shear modulus (G) was found to be smallest within the (110) plane, suggesting this may be a potential cleavage plane for this phase of MoB₂. aip.org The excellent mechanical properties predicted for this phase are attributed to the strong, three-dimensional networks of covalent Mo-B and B-B bonds. researchgate.netaip.org
High Temperature Stability and Oxidation Behavior of Molybdenum Diboride
Phase Stability and Phase Diagram Considerations for Molybdenum-Boron System
The Molybdenum-Boron (Mo-B) system is characterized by several stable intermetallic compounds, each with distinct temperature ranges of stability. The established phases in the Mo-B phase diagram include Mo₂B, MoB, Mo₂B₅, and MoB₂. dtic.mil MoB₂ itself is a high-temperature phase, generally considered stable between approximately 1600°C and 2100°C. dtic.mil Below this temperature range, it can decompose into other molybdenum borides. The Mo-B phase diagram indicates that Mo₂B and MoB are stable at lower temperatures, with Mo₂B having a tetragonal crystal structure and MoB exhibiting both a low-temperature tetragonal form and a high-temperature orthorhombic structure. dtic.mil The rhombohedral Mo₂B₅ phase is found at compositions around 70 atomic percent boron. dtic.mil Theoretical calculations and experimental studies have been employed to refine the phase diagram, confirming the stability of these primary compounds while also investigating others. jst.go.jparxiv.orgresearchgate.net
Metastable Phases and Their Retention to Ambient Conditions
Beyond the thermodynamically stable phases, the Mo-B system can form metastable structures. jst.go.jpresearchgate.net These are phases that are not at their lowest energy state but can persist for extended periods due to kinetic barriers. For instance, first-principles calculations have identified several potential metastable Mo-B compounds. jst.go.jp The retention of these phases, including high-temperature phases like MoB₂, down to ambient conditions is a significant challenge and often depends on the synthesis method. aps.org
Techniques involving rapid quenching from high temperatures or specific synthesis routes like physical vapor deposition (PVD) can sometimes preserve these metastable states. mdpi.comaps.org The concept of "remnant metastability" suggests that phases stable under specific conditions (like high pressure or temperature) may remain as metastable structures when those conditions are removed. aps.org For example, a structure of MoB with a certain crystal arrangement (I41/amd) has been identified as a metastable phase at absolute zero, with only a small energy difference from the stable form, suggesting a potential for phase transformation at finite temperatures. jst.go.jp The ability to retain these phases is crucial as they may possess unique and desirable properties not found in their stable counterparts.
Oxidation Mechanisms and Kinetics of Molybdenum Diboride
2MoB₂ + 6.5O₂ → 2MoO₃ + 2B₂O₃
The kinetics of this process are often studied through thermogravimetric analysis, which measures the mass change of the material over time at a given temperature. researchgate.net The rate of oxidation is influenced by a competition between the formation of a stable, protective oxide layer and the loss of material through the volatilization of MoO₃. researchgate.netosti.gov At lower temperatures (e.g., 600°C), the oxidation may follow a parabolic rate law, suggesting the formation of a diffusion-limiting oxide film. researchgate.net However, as temperature increases, the process becomes more complex.
Formation of Protective Layers (e.g., Borosilicate Glass)
A key aspect of the oxidation behavior of MoB₂ and related Mo-Si-B alloys is the formation of a protective borosilicate glass layer. researchgate.netresearchgate.net The boron trioxide (B₂O₃) produced during oxidation is a glass-former. In the presence of silicon, often added as an alloying element, a more robust and viscous borosilicate (SiO₂-B₂O₃) glass can form. researchgate.net This glassy layer acts as a barrier, significantly reducing the diffusion of oxygen to the underlying material, thereby slowing down further oxidation. researchgate.netmdpi.com The presence of B₂O₃ can increase the flow of the high-viscosity SiO₂ melt, which helps in rapidly covering the surface and sealing pores. mdpi.com This protective scale is crucial for the material's performance at high temperatures. researchgate.net
Volatilization Phenomena During Oxidation (e.g., MoO₃)
A major challenge in the high-temperature application of molybdenum and its compounds is the volatility of molybdenum trioxide (MoO₃). osti.govcore.ac.uk MoO₃ has a relatively low melting point (795°C) and a high vapor pressure, leading to its sublimation at elevated temperatures. osti.gov This volatilization results in a continuous loss of mass from the material, counteracting the mass gain from oxygen uptake. researchgate.netaimehq.org The process is particularly severe in the intermediate temperature range of 650–750°C, where MoO₃ becomes volatile, but the B₂O₃ has not yet formed a sufficiently viscous and protective glass scale. researchgate.netresearchgate.net This can lead to the bubbling of gaseous MoO₃ through the low-viscosity scale, disrupting its protective nature. researchgate.net The rate of MoO₃ vaporization is linear with time and shows a significant increase in its activation energy above 650°C. aimehq.org
Influence of Environmental Factors on Oxidation
The oxidation behavior of this compound is highly sensitive to environmental conditions such as temperature, oxygen partial pressure, and the presence of water vapor.
Temperature : Temperature is a critical factor. As temperature increases, the rates of both oxide formation and MoO₃ volatilization accelerate. osti.govaimehq.org There is often a temperature at which the total rate of oxidation reaches a maximum, after which the increased rate of volatilization can lead to a net mass loss. aimehq.org For instance, in Mo-Si-B alloys, the most severe oxidation occurs between 650-750°C. researchgate.net
Oxygen Partial Pressure : The partial pressure of oxygen influences the type of molybdenum oxides that form. At lower oxygen pressures, the formation of lower oxides like MoO₂ may be favored, while at higher pressures, the formation of MoO₃ is dominant. researchgate.net The rate of oxidation generally increases with higher oxygen partial pressure.
Water Vapor : The presence of water vapor can significantly alter the oxidation kinetics. core.ac.ukresearchgate.net Water vapor can react with MoO₃ to form volatile oxy-hydroxides, such as MoO₂(OH)₂, which can increase the rate of material loss, particularly at lower temperatures (below 550°C). core.ac.uk In some systems, water vapor can inhibit the formation of a passive SiO₂ layer, leading to accelerated oxidation compared to dry air. researchgate.net However, the effect can be complex, as some studies on related systems have shown that water vapor can also promote internal oxidation. dtic.milresearchgate.net
Strategies for Enhanced Oxidation Resistance in this compound
To overcome the limitations imposed by oxidation, particularly the volatilization of MoO₃, several strategies are employed to enhance the resistance of MoB₂-based materials. The primary approach involves compositional modification through alloying.
By adding elements like silicon (Si), aluminum (Al), and chromium (Cr), the chemistry of the protective oxide scale can be favorably altered. diva-portal.orgmdpi.com
Silicon (Si) Addition : This is the most common and effective strategy. Adding Si, often by creating MoB₂-MoSi₂ composites, promotes the formation of a stable and highly protective borosilicate (B₂O₃-SiO₂) or pure silica (B1680970) (SiO₂) glass layer upon oxidation. researchgate.netdiva-portal.orgdtic.mil This glassy scale has a high viscosity and low oxygen permeability, effectively sealing the surface from the oxidizing atmosphere and suppressing the outward diffusion and volatilization of MoO₃. researchgate.netresearchgate.net
Aluminum (Al) Addition : Al is added to promote the formation of a dense and stable alumina (B75360) (Al₂O₃) layer. mdpi.commdpi.com Alumina is thermodynamically very stable and can provide excellent oxidation protection, especially at very high temperatures. mdpi.comgoogle.com Alloying with Al can have a more pronounced beneficial effect on oxidation resistance than Cr at temperatures above 900°C. mdpi.com
Chromium (Cr) Addition : Cr is another element used to improve oxidation resistance. It forms a protective chromia (Cr₂O₃) scale. mdpi.commdpi.com Chromia-forming alloys are effective at temperatures up to about 1000°C. mdpi.com Above this temperature, the formation of volatile CrO₃ can become an issue, especially in high-velocity or high-pressure steam environments. osti.gov
The synergistic effects of adding multiple elements, such as Si and Al, are also being investigated. researchgate.net The goal is to create a multi-component oxide scale that is dense, adherent, slow-growing, and resistant to volatilization over a wide range of temperatures and environmental conditions. The table below summarizes the roles of these key alloying elements.
| Alloying Element | Primary Protective Oxide | Mechanism of Protection |
| Silicon (Si) | Silica (SiO₂), Borosilicate glass (B₂O₃-SiO₂) | Forms a viscous, low-permeability glassy layer that acts as a diffusion barrier for oxygen and suppresses MoO₃ volatilization. researchgate.netresearchgate.net |
| Aluminum (Al) | Alumina (Al₂O₃) | Forms a thermodynamically stable and dense oxide scale that provides protection at very high temperatures. mdpi.commdpi.com |
| Chromium (Cr) | Chromia (Cr₂O₃) | Forms a protective oxide layer effective up to approximately 1000°C. mdpi.com |
Alloying Additions for Oxidation Resistance (e.g., Si, W, AlN, Ta)
The intrinsic oxidation resistance of this compound (MoB₂) can be significantly enhanced through the strategic addition of alloying elements. These elements modify the composition and microstructure, promoting the formation of stable, protective oxide layers at high temperatures. Key alloying additions include silicon (Si), tungsten (W), aluminum nitride (AlN), and tantalum (Ta).
The addition of Silicon (Si) is fundamental to improving the oxidation resistance of molybdenum-based materials. In the Mo-Si-B system, silicon and boron work synergistically to form a protective borosilicate glass layer upon high-temperature exposure. google.comgoogle.com This glassy scale acts as a barrier to oxygen diffusion, significantly slowing the oxidation process. researchgate.net Research has shown that alloys with specific ranges of Si and B, such as Mo-1.0% Si-0.5% B to Mo-4.5% Si-4.0% B, exhibit greatly enhanced oxidation resistance compared to alloys with only silicon or boron additions. google.comgoogle.com For instance, at 2000°F (approximately 1093°C), an alloy of Mo-4.5% Si-4.0% B showed a very low oxidation rate. google.com The formation of intermetallic phases like Mo₅SiB₂ (T2 phase) and Mo₃Si is crucial for this protective behavior. iastate.eduresearchgate.net The presence of Mo₃Si, in addition to the T2 phase, serves as an important source of silicon for forming the protective glass scale at temperatures around 1300°C. researchgate.net
Tungsten (W) is another beneficial alloying element, particularly for improving performance at very high temperatures. dtic.mil Adding tungsten to Mo-Si-B alloys can help destabilize the less desirable A15 (Mo₃Si) phase, promoting a microstructure with a metal-rich solid solution for toughness and the T2 (Mo₅SiB₂) and T1 (Mo₅Si₃) phases for oxidation and creep resistance. iastate.edu Studies on Mo-W-Si-B alloys have shown that tungsten addition is beneficial at elevated temperatures. dtic.mil However, at lower temperatures (around 1100°C), the presence of W can be detrimental. Tungsten oxidizes to form WO₃, which has a lower vapor pressure than MoO₃ and does not evaporate as quickly, thus impeding the flow and coverage of the protective borosilicate scale. dtic.mil At higher temperatures (e.g., 1300°C), WO₃ is replaced by WO₂, which allows for the formation of a continuous borosilicate layer and improved oxidation resistance. iastate.edu
The inclusion of Aluminum Nitride (AlN) in boride-based composites has been shown to be a promising strategy. dtic.mil When added to composites like ZrB₂-SiC, AlN results in the in-situ formation of alumina (Al₂O₃) during oxidation. dtic.mildntb.gov.ua This alumina acts as a viscosity modifier in the silica scale that forms, which is particularly useful at lower temperatures where the silica scale is more viscous. dtic.mil In high-entropy alloys, aluminum is a key element for forming protective, continuous Al₂O₃ layers, which significantly improves oxidation resistance at temperatures up to 1050°C. nih.govresearchgate.net
Tantalum (Ta) is often considered in the development of refractory high-entropy alloys for its effect on phase structure and oxidation resistance. In AlCrTiMoTaₓ alloys, increasing the tantalum content leads to a change from a single-phase body-centered cubic (BCC) structure to a multi-phase structure (BCC, B2, and Cr₂Ta), which gradually enhances oxidation resistance. sciopen.com However, in some Nb-Si based alloys, the addition of Ta to Al-containing compositions resulted in higher oxidation rates and poorer scale adherence. researchgate.net
The table below summarizes the effects of various alloying additions on the oxidation behavior of molybdenum-based systems.
| Alloying Element | System | Temperature Range (°C) | Effect on Oxidation Resistance | Mechanism |
| Silicon (Si) | Mo-Si-B | >1000 | Significantly Improved | Forms a protective, continuous borosilicate glass scale that acts as an oxygen diffusion barrier. google.comgoogle.comresearchgate.net |
| Tungsten (W) | Mo-W-Si-B | >1300 | Beneficial | Destabilizes the A15 phase; promotes a continuous borosilicate scale at higher temperatures. iastate.edudtic.mil |
| <1300 | Detrimental | Forms stable WO₃ which impedes the flow of the protective borosilicate scale. iastate.edudtic.mil | ||
| Aluminum Nitride (AlN) | ZrB₂-SiC-AlN | 1400 - 2000 | Improved | Forms Al₂O₃ during oxidation, which modifies the viscosity of the silica scale, improving its protective quality. dtic.mil |
| Tantalum (Ta) | AlCrTiMoTaₓ | High Temperature | Improved | Promotes multi-phase structures that enhance oxidation resistance. sciopen.com |
Surface Coatings and Pack Cementation Processes for Oxidation Protection
Applying protective coatings is a highly effective method for shielding this compound and related molybdenum alloys from high-temperature oxidation. proquest.commdpi.com Among the various coating techniques, pack cementation is a widely used, cost-effective, and versatile process for creating dense, well-adhered diffusion coatings on complex-shaped components. researchgate.netmdpi.comdergipark.org.tr
The pack cementation process is a type of chemical vapor deposition where the part to be coated is embedded in a powder mixture (the "pack") within a sealed retort. dergipark.org.tr The pack typically contains the coating source element (e.g., silicon powder), a halide salt activator (e.g., NaF, NH₄Cl), and an inert filler (e.g., Al₂O₃). mdpi.com When heated to high temperatures (e.g., 900-1100°C), the activator reacts with the source element to form a volatile metal halide gas. mdpi.comdergipark.org.tr This gas permeates the pack and decomposes on the substrate surface, depositing the coating element, which then diffuses into the substrate to form a protective layer. mdpi.com
Siliconizing , or forming silicide layers, is a common application of pack cementation for protecting molybdenum-based materials. A silicon pack cementation process performed on molybdenum borides at 1100°C for 5 hours can form a MoSi₂ layer approximately 70 µm thick. researchgate.net This layer provides a source of silicon to form a dense borosilicate glass scale during oxidation at 1000°C, which effectively suppresses the volatilization of MoO₃ and prevents catastrophic oxidation. researchgate.net Uncoated molybdenum borides, in contrast, can experience a weight reduction of around 87% under similar conditions due to MoO₃ evaporation. researchgate.net
Multi-step coating processes are often employed to create more complex and robust protective systems. A two-step pack cementation method can be used to prepare MoSi₂-MoB double layers on a molybdenum substrate. researchgate.net This involves a sequential boriding and siliciding treatment. Such coatings have demonstrated excellent performance, with a weight loss of only 6.38 mg/cm² after 15 hours at 1300°C, compared to 606.78 mg/cm² for untreated Mo after just 90 minutes. researchgate.net Mo-Si-B coatings, which can be applied via a two-step strategy involving an initial deposition of Mo followed by co-deposition of Si and B via pack cementation, are robust up to 1700°C. researchgate.netgoogle.com These coatings form a self-healing aluminoborosilicate or borosilicate glass layer that protects the substrate. researchgate.netgoogle.com
Other coating methods besides pack cementation include magnetron sputtering, which can be used to apply heat-resistant coatings with compositions like Mo₃₀Si₆₀B₁₀. misis.ru These coatings have been shown to protect molybdenum alloys from oxidation at temperatures up to 1700°C by forming a protective borosilicate glass layer. researchgate.netmisis.ru
The table below provides examples of pack cementation processes and their outcomes for protecting molybdenum-based materials.
| Coating Type | Substrate | Pack Composition | Process Parameters | Coating Characteristics | Outcome |
| MoSi₂ | Molybdenum Borides | Si powder (source), Activator, Al₂O₃ (filler) | 1100°C, 5 h | ~70 µm thick MoSi₂ layer. researchgate.net | Forms a dense borosilicate layer upon oxidation at 1000°C, effectively suppressing MoO₃ evaporation. researchgate.net |
| MoB | Molybdenum | Boron powder (source), NaF (activator), Al₂O₃ (filler) | 1000°C, 10 h | Single MoB phase layer. mdpi.com | Weight gain of only 4.92 mg/cm² after 100 h at 600°C, providing good low-temperature oxidation resistance. mdpi.com |
| MoSi₂-MoB | Molybdenum | Two-step boriding and siliciding packs | - | Double layer structure. researchgate.net | Minimal weight loss (6.38 mg/cm²) after 15 h at 1300°C. researchgate.net |
| Mo-Si-B | Nb-Si based alloy | Two-step process | - | Outer layer of MoSi₂ with boride dispersoids. researchgate.net | Mass gain of only 1.28 mg/cm² after 100 h at 1250°C, due to a continuous borosilicate glass layer. researchgate.net |
Composite Formation for Protective Scale Development
Incorporating this compound into a composite structure is a key strategy for enhancing its high-temperature oxidation resistance by facilitating the formation of a stable, protective scale. This is typically achieved by adding a secondary ceramic phase, most notably Silicon Carbide (SiC) . dtic.mil
When MoB₂-based composites containing SiC are exposed to an oxidizing environment at high temperatures, both components oxidize. The molybdenum boride forms volatile molybdenum trioxide (MoO₃) and solid boron trioxide (B₂O₃), while the silicon carbide oxidizes to form silicon dioxide (SiO₂) and carbon monoxide or dioxide gas. researchgate.netdtic.mil The crucial development is the reaction between B₂O₃ and SiO₂ to form a low-viscosity borosilicate glass. researchgate.net This glass can flow to seal pores and cracks that form from the volatilization of MoO₃, creating a continuous, dense, and self-healing protective layer on the surface of the composite. am-material.com This borosilicate scale acts as an effective barrier against further oxygen ingress, dramatically slowing down the degradation of the underlying material. researchgate.netdtic.mil
Research into ZrB₂-MoSi₂-SiC composites demonstrates this principle effectively. The addition of SiC improves the oxidation resistance, and this improvement is enhanced with increasing amounts of SiC. scientific.net The protective scale formed on these composites consists of an outermost dense, silica-rich layer that inhibits the inward diffusion of oxygen. scientific.net Similarly, in ZrB₂-SiC composites, the oxidation process leads to a SiC-depleted layer beneath a protective glassy oxide scale. dtic.milmdpi.com
The effectiveness of this protective scale is temperature-dependent. At intermediate temperatures (e.g., 700-1000°C), the oxidation of Mo-Si-B systems can be problematic due to the rapid volatilization of MoO₃ before a fully protective borosilicate scale can form. researchgate.net However, at higher temperatures (above 1200-1300°C), the formation of the fluid borosilicate glass is more rapid and effective, leading to excellent oxidation protection. iastate.eduresearchgate.net Pre-oxidation treatments at high temperatures (e.g., 1150°C or higher) can be used to pre-form this protective B₂O₃-SiO₂ scale, enhancing oxidation resistance even at lower operational temperatures. researchgate.net
In addition to SiC, other phases can contribute to protective scale formation. In ZrB₂–MoSi₂–Al composites, oxidation at 1400°C leads to a continuous layer of silicate (B1173343) glass on the surface, with the aluminum contributing to the formation of alumina within the scale, further enhancing its protective properties. dntb.gov.ua
| Composite System | Key Additive(s) | Protective Scale Composition | Mechanism of Protection |
| Mo-Si-B | SiC | Borosilicate glass (B₂O₃-SiO₂) | SiC provides a source of SiO₂ which reacts with B₂O₃ from the boride phase to form a fluid, self-healing glassy layer that seals pores and cracks. researchgate.netdtic.mil |
| ZrB₂-MoSi₂-SiC | SiC | Silica-rich outer layer | The addition of SiC promotes the formation of a thicker, dense outermost silica scale that acts as an effective oxygen diffusion barrier. scientific.net |
| ZrB₂-SiC-AlN | SiC, AlN | Alumino-borosilicate glass (Al₂O₃-B₂O₃-SiO₂) | AlN oxidizes to Al₂O₃, which modifies the viscosity of the borosilicate glass, improving its protective capabilities across a wider temperature range. dtic.mil |
| ZrB₂-MoSi₂-Al | Al | Silicate glass containing alumina | A continuous silicate glass layer is formed, enhanced by the presence of protective alumina. dntb.gov.ua |
Computational Materials Science and Theoretical Modeling of Molybdenum Diboride
First-Principles Calculations (Density Functional Theory - DFT)
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been extensively applied to study various aspects of molybdenum diboride.
First-principles calculations have been crucial in resolving controversies surrounding the ground state crystal structures of molybdenum borides. acs.org For MoB₂, early studies proposed a hexagonal AlB₂-type structure (space group P6/mmm). acs.orgosti.gov However, subsequent computational work using evolutionary algorithms and variable-cell simulations identified a rhombohedral structure (space group R-3m), denoted as RS_A, as the most energetically stable phase at ambient pressure. acs.orgaip.org This RS_A structure was found to be approximately 153 meV/atom lower in enthalpy than the AlB₂-type structure. acs.org The AlB₂-type structure is considered a metastable phase for MoB₂. osti.gov
Under high pressure, further phase transitions are predicted. At pressures above 68 GPa, a tetragonal α-ThSi₂-type structure is predicted to become more stable than the ambient-pressure RS_A phase. aip.org Structural searches have validated that at 0 and 50 GPa, the RS_A phase is the most stable, while at 80 and 160 GPa, the α-ThSi₂-type phase is favored. aip.org
The energetic stability of various potential MoB₂ phases has been systematically evaluated. The construction of a convex hull, which plots the formation enthalpy as a function of composition, helps to identify the thermodynamically stable phases. acs.orgosti.gov Calculations have confirmed that the RS_A structure lies on the convex hull for the Mo-B system at zero temperature, indicating its thermodynamic stability. acs.org Studies on Ti-Mo-B₂ solid solutions have shown that while TiB₂ is dynamically stable, MoB₂ in the same AlB₂-type structure exhibits dynamical instability, suggesting that an intermediate composition like Ti₀.₅Mo₀.₅B₂ is more favorable for structural stability. nih.gov
Interactive Table: Predicted Stable Phases of this compound
| Phase Name | Space Group | Predicted Stability Condition |
|---|---|---|
| RS_A-type | R-3m | Ambient Pressure (Most Stable) acs.orgaip.org |
| AlB₂-type | P6/mmm | Metastable at Ambient Pressure acs.orgosti.gov |
| α-ThSi₂-type | I4₁/amd | Stable above 68 GPa aip.org |
To further elucidate the bonding characteristics, Crystal Orbital Hamilton Population (COHP) analysis is employed. rsc.orgacs.org This method partitions the band-structure energy into bonding, non-bonding, and anti-bonding contributions for specific atomic pairs. In MoB₂, the chemical bonding is a mix of covalent and metallic character. arxiv.org The analysis of integrated COHP (-ICOHP) values, which scale with interaction strength, helps in understanding the relative strengths of different bonds. aps.org For instance, in related ternary borides, Mo-C interactions have been shown to be more significant than Mo-B interactions. aps.org In Mo₂B, COHP calculations indicate that Mo-Mo bonds are in an antibonding state at the Fermi level, suggesting they are relatively weak. nih.gov This detailed bonding analysis is crucial for explaining mechanical properties and stability.
Phonon dispersion calculations are essential for determining the dynamical stability of a crystal structure. The absence of imaginary (negative) frequencies in the phonon spectrum across the entire Brillouin zone indicates that the structure is dynamically stable.
For the predicted ground-state RS_A structure of MoB₂, phonon calculations have shown no imaginary frequencies, confirming its dynamical stability. acs.org In contrast, calculations for the AlB₂-type MoB₂ have revealed large imaginary frequencies, indicating its structural instability. acs.orgaip.org Specifically, negative frequencies reaching -4.4 THz have been identified for the A-point phonon, confirming its instability. aip.org
The high-pressure α-ThSi₂-type phase of MoB₂ has also been shown to be dynamically stable at both high pressure (100 GPa) and ambient pressure, as no imaginary phonon frequencies were detected in its calculated phonon dispersion curves. aip.org This suggests that the high-pressure phase could potentially be quenchable to ambient conditions. aip.org Furthermore, investigations into Ti-Mo-B₂ solid solutions revealed that while pure MoB₂ (in the TiB₂ structure) is dynamically unstable, the Ti₀.₅Mo₀.₅B₂ solid solution is dynamically stable with no imaginary modes. nih.gov
First-principles calculations are widely used to predict the mechanical properties of materials by determining their elastic constants. For a crystal to be mechanically stable, its elastic constants must satisfy a set of criteria based on its crystal symmetry.
For the tetragonal α-ThSi₂-MoB₂ phase, the calculated elastic constants (C₁₁, C₃₃, C₄₄, C₆₆, C₁₂ and C₁₃) satisfy the necessary conditions for mechanical stability. aip.org These calculations predict a high bulk modulus of 322.3 GPa and a Vickers hardness of 32.1 GPa for this phase. aip.org The excellent mechanical properties are attributed to the three-dimensional network of strong covalent B-B and Mo-B bonds. aip.org
Calculations for various molybdenum borides, including MoB₂, have been performed to estimate their bulk modulus (B), shear modulus (G), Young's modulus (E), and Poisson's ratio (ν). acs.org These predicted values are generally in good agreement with experimental data where available. acs.org For instance, the predicted Vickers hardness for the stable MoB₂ phase shows satisfactory agreement with experimental measurements. acs.org Studies on Ti-Mo-B₂ alloys indicate that increasing the molybdenum content leads to a decrease in stiffness and hardness but an increase in ductility. nih.govnih.gov
Interactive Table: Predicted Mechanical Properties of this compound Phases
| Property | α-ThSi₂-MoB₂ | RS_A-MoB₂ |
|---|---|---|
| Bulk Modulus (B) (GPa) | 322.3 aip.org | ~288 acs.org |
| Shear Modulus (G) (GPa) | - | ~224 acs.org |
| Young's Modulus (E) (GPa) | - | - |
| Vickers Hardness (Hᵥ) (GPa) | 32.1 aip.org | ~25.2 acs.org |
| B/G Ratio | - | ~1.29 acs.org |
Thermodynamic calculations based on first-principles energies are fundamental for constructing theoretical phase diagrams. By calculating the formation enthalpies of various compounds in the Mo-B system, a zero-temperature phase diagram can be established. acs.org This involves identifying the set of phases that form the convex hull of stability. acs.org Such diagrams are crucial for guiding experimental synthesis efforts. acs.org
The CALPHAD (Calculation of Phase Diagrams) method, often coupled with DFT data, is used to model the thermodynamic properties of multicomponent systems over a range of temperatures and compositions. researchgate.net For the Mo-B system, thermodynamic descriptions have been developed and refined to accurately represent phase equilibria. researchgate.net These models can predict liquidus projections and solidification paths. researchgate.net For instance, Gibbs free energy calculations have been used to assess the phase competition among different MoBₓ compositions, confirming the stability of phases like hR18-MoB₂ over others at high temperatures. aip.org
Elastic Constants and Mechanical Property Predictions
Molecular Dynamics and Monte Carlo Simulations for this compound Systems (if applicable)
While first-principles calculations are powerful for ground-state properties, Molecular Dynamics (MD) and Monte Carlo (MC) simulations are employed to study the behavior of materials at finite temperatures and over longer timescales.
MD simulations have been utilized to investigate the properties of two-dimensional MoB₂ monolayers, confirming their thermodynamic and structural stability. rsc.orgresearchgate.net These simulations are also used to study dynamic processes, such as ion diffusion in battery applications. rsc.orgresearchgate.net In the context of high-entropy diborides containing molybdenum, MD simulations based on machine-learning interatomic potentials have been developed to simulate thermo-mechanical properties, including the melting process. missouristate.edu
Monte Carlo simulations have been combined with cluster expansion techniques to compute the mixing energies and thermodynamic properties of solid solutions, such as Mo₂(Fe,Mn)B₂. rsc.org These simulations can extrapolate thermodynamic quantities to finite temperatures, which is valuable for constructing phase diagrams under real-world conditions. rsc.org Kinetic Monte Carlo (KMC) simulations have also been applied to model the growth of related 2D materials like MoS₂, providing insights into how process conditions affect structure, which is a methodology applicable to MoB₂ as well. nih.gov
Modeling of Electron-Phonon Coupling and Superconductivity in this compound
Theoretical modeling, primarily employing density functional theory (DFT) and density functional perturbation theory (DFPT), has been instrumental in understanding the superconducting properties of this compound (MoB₂). Computational studies have focused on the high-pressure α-MoB₂ phase, which adopts the AlB₂-type hexagonal structure (space group P6/mmm) and exhibits superconductivity at significantly higher temperatures than other transition-metal borides. mdpi.comaip.orgoup.com
First-principles calculations have successfully explained the experimental discovery of superconductivity in α-MoB₂ at temperatures up to 32 K under high pressure (around 90-110 GPa). oup.comresearchgate.netoup.comresearchgate.net These theoretical models confirm that the superconductivity is a conventional Bardeen-Cooper-Schrieffer (BCS) type, mediated by electron-phonon coupling (EPC). oup.com The coupling between the d-electrons of molybdenum atoms and specific lattice vibrations (phonons) is identified as the primary driver of the superconducting state. oup.comresearchgate.net
Theoretical calculations place α-MoB₂ in the strong-coupling regime at a pressure of 90 GPa, with a calculated EPC constant (λ) of approximately 1.60. mdpi.comresearchgate.netarxiv.org The calculated superconducting critical temperature (Tc) based on these models shows good agreement with experimental observations. researchgate.netresearcher.life Further computational studies predict that as pressure increases beyond the peak, a hardening of the acoustic low-frequency phonon modes leads to a reduction in the EPC parameter and a subsequent decrease in Tc. researcher.life The presence of von Hove singularities near the Fermi level in the electronic band structure of α-MoB₂ is also suggested to be a key factor in its superior superconductivity, potentially enhancing the electron-phonon coupling. aip.orgresearchgate.net
| Pressure (GPa) | Superconducting Critical Temperature (Tc) (K) | Electron-Phonon Coupling Constant (λ) | Reference |
|---|---|---|---|
| ~70 | Phase transition to α-MoB₂ begins | N/A | mdpi.comoup.com |
| 90 | ~32 | ~1.60 | mdpi.comaip.orgresearchgate.net |
| 109.7 | 32 | N/A | mdpi.com |
| >110 | Predicted to decrease | Predicted to decrease | researcher.life |
Simulation of Electrocatalytic Reaction Mechanisms on this compound Surfaces (e.g., Hydrogen Evolution Reaction)
Computational simulations, particularly using Density Functional Theory (DFT), have been pivotal in elucidating the electrocatalytic activity of this compound for the hydrogen evolution reaction (HER). These theoretical studies investigate reaction pathways, identify active sites, and calculate key performance indicators like the Gibbs free energy of hydrogen adsorption (ΔGH*), providing a fundamental understanding of MoB₂'s catalytic behavior. acs.orgyoutube.com
Simulations have shown that the HER activity of molybdenum borides is highly dependent on their boron content and crystal structure, with activity increasing in the order Mo₂B < α-MoB < β-MoB < MoB₂. nsf.govresearchgate.net For MoB₂, theoretical models identify the boron-terminated surfaces as the primary active sites for HER. youtube.comnsf.gov Specifically, the graphene-like boron layer on the {001} surface of α-MoB₂ is predicted to be exceptionally active, with a calculated ΔGH* value close to the ideal value of 0 eV, similar to the benchmark platinum catalyst. nsf.govsci-hub.box
The HER mechanism on MoB₂ surfaces is typically modeled via the Volmer-Heyrovsky-Tafel steps. Kinetic simulations based on these mechanistic steps predict that MoB₂ proceeds through the Volmer-Heyrovsky-Tafel pathway, which allows for higher kinetics compared to other molybdenum boride phases that may be limited to Volmer-Heyrovsky steps. researchgate.netunimas.my Theoretical models have successfully predicted overpotentials that show good agreement with experimental findings. researchgate.netunimas.my
DFT calculations have explored various surface terminations and facets, including {001}, {100}, {101}, and {110}, to determine their relative contributions to HER activity. The hydrogen binding energy is calculated for different adsorption sites such as top, bridge, and hollow sites on these surfaces. These simulations reveal that MoB₂ can maintain high catalytic activity even at high hydrogen coverage, a critical attribute for delivering large current densities in practical applications. acs.org
Furthermore, computational studies guide strategies for enhancing catalytic performance. For instance, DFT simulations have been used to study the effect of substitutional doping with other transition metals (like iron) or the creation of heterostructures (e.g., Co₂B/MoB₂). nih.govnih.gov These models predict that such modifications can optimize the electronic structure of MoB₂ surfaces. In the case of Ni-MoB₂ single-atom catalysts, simulations revealed that the introduction of Ni atoms lowers the water dissociation barrier and optimizes the hydrogen adsorption free energy on the adjacent Mo sites. acs.org Similarly, for Co₂B/MoB₂ heterostructures, calculations showed that the interface modifies the electronic structure, leading to decreased free energies for H adsorption and H₂O dissociation, thereby boosting intrinsic catalytic activity. nih.gov
| Catalyst System | Surface/Site | Calculated ΔGH (eV) | Key Finding | Reference |
|---|---|---|---|---|
| α-MoB₂ | B-terminated {001} | ~0 | Graphene-like boron layer is the most active surface. | youtube.comsci-hub.box |
| Ni-MoB₂ | Mo top site (near Ni) | ~0.02 | Ni single-atom decoration optimizes H adsorption. | acs.org |
| Co₂B/MoB₂ | Heterointerface | Decreased vs. pure MoB₂ | Heterostructure formation enhances intrinsic activity. | nih.gov |
| Fe-doped α-MoB₂ | Doped surface | Improved vs. pure MoB₂ | Iron doping lowers the reaction barrier for the Tafel step. | nih.gov |
Machine Learning and Data-Driven Approaches in this compound Research (Emerging Field)
Machine learning (ML) and data-driven methodologies represent an emerging frontier in materials science, offering powerful tools to accelerate the discovery, design, and characterization of novel materials, including transition metal borides like MoB₂. oaepublish.comacs.org While research applying ML specifically to MoB₂ is still in its early stages, the approaches developed for the broader class of boride materials demonstrate significant potential. These methods leverage existing experimental and computational data to build predictive models, bypassing time-consuming traditional trial-and-error experiments and computationally expensive first-principles calculations. oaepublish.comnih.gov
A key application of ML in this area is the prediction of fundamental material properties. For example, ML models, such as gradient boosted machines and neural networks, have been developed to predict the stability (e.g., decomposition energy) and mechanical properties (e.g., elastic modulus, hardness) of ternary and high-entropy borides. oaepublish.comnih.govresearchgate.net These models use composition-and-structure-based features to establish quantitative relationships that can rapidly screen vast compositional spaces for promising new stable or metastable compounds. nih.gov
Another significant development is the creation of machine learning interatomic potentials (MLIPs). oaepublish.comresearchgate.net These potentials are trained on large datasets of energies and forces generated by DFT calculations and can replicate DFT accuracy at a fraction of the computational cost. oaepublish.com For transition metal diborides (TMB₂s), including MoB₂, MLIPs have been developed that enable large-scale molecular dynamics (MD) simulations. oaepublish.comresearchgate.netarxiv.org These simulations are crucial for investigating complex phenomena such as phase transformations under mechanical strain, melting points of high-entropy compositions, and other temperature-dependent properties that are inaccessible to static DFT calculations. oaepublish.comresearchgate.net
Data-driven approaches are also being used to guide the synthesis of new materials. By analyzing existing materials databases, ML algorithms can identify compositions with a high probability of forming a desired phase or possessing specific functional properties. acs.org For instance, ML has been used to predict new, potentially super-hard high-entropy borides, with some predictions containing molybdenum. mst.edu This data-driven discovery pipeline, which combines materials informatics, machine learning, and optimization algorithms, represents a paradigm shift from traditional materials research, enabling more efficient and targeted exploration of the vast chemical space of boride materials. oaepublish.comnih.gov
Functional Applications and Performance Evaluation of Molybdenum Diboride
Electrocatalysis
Electrocatalysis is a key area where molybdenum diboride is being actively investigated. It shows potential as a cost-effective and efficient alternative to precious metal catalysts, such as platinum, in several important electrochemical processes.
Hydrogen Evolution Reaction (HER) Catalysis
This compound has emerged as a highly efficient electrocatalyst for the hydrogen evolution reaction (HER), a critical process for producing hydrogen fuel through water electrolysis. rsc.orgsciopen.comacs.org The catalytic activity of molybdenum-boron compounds is influenced by both the boron content and the structural arrangement of the boron atoms. acs.org Generally, a higher boron content leads to improved catalytic activity. acs.orgmdpi.comnsf.gov For instance, phases with higher boron content like α-MoB₂ and β-MoB₂ demonstrate superior catalytic performance compared to Mo₂B, which has isolated boron atoms. acs.orgacs.orgacs.org
The transition from bulk to nanoscale materials has been a significant step in enhancing the HER performance of this compound. Nanocrystalline MoB₂ offers a higher surface area and a greater number of exposed active sites, which are crucial for efficient catalysis. rsc.orgresearchgate.netrsc.org
In one study, nanocrystalline MoB₂ synthesized via a solid-state metathesis reaction at a relatively low temperature of 650 °C exhibited notable HER activity. researchgate.netrsc.org These MoB₂ nanospheres demonstrated a low onset overpotential of 154 mV to achieve a current density of 10 mA/cm² and a Tafel slope of 49 mV/dec, indicating favorable reaction kinetics. researchgate.netrsc.org Further research has highlighted that α-MoB₂ nanosheets, synthesized using a molten salt method, show remarkable HER performance in both alkaline and acidic conditions. scispace.com These nanosheets achieve a current density of 10 mA/cm² at low overpotentials of 124 mV in alkaline and 141 mV in acidic electrolytes. scispace.com The enhanced performance of the nanosheet structure is attributed to the increased exposure of active planes. scispace.com
Table 1: HER Performance of Nanocrystalline this compound Catalysts
| Catalyst | Electrolyte | Overpotential @ 10 mA/cm² (mV) | Tafel Slope (mV/dec) |
|---|---|---|---|
| MoB₂ nanospheres | Acidic | 154 | 49 |
| α-MoB₂ nanosheets | Alkaline | 124 | - |
| α-MoB₂ nanosheets | Acidic | 141 | - |
Data sourced from multiple research findings. researchgate.netrsc.orgscispace.com
Theoretical and experimental studies have delved into the surface activity and adsorption mechanisms of MoB₂ to understand the origins of its catalytic prowess. Density Functional Theory (DFT) calculations have been instrumental in identifying the most active surfaces for HER.
Research indicates that boron plays a crucial role in the catalytic activity. rsc.org DFT calculations have shown that for α-MoB₂, the hexagonal phase with graphene-like boron layers, the B-terminated {001} surface is the most active for HER. rsc.orgacs.orgresearchgate.net The hydrogen evolution is optimized at a hydrogen coverage of 75% to 100% on this surface. rsc.orgresearchgate.net In contrast, puckering the flat boron layer, as seen in the rhombohedral β-MoB₂ phase, leads to a significant reduction in activity. acs.org
The Gibbs free energy of hydrogen adsorption (ΔGH) is a key descriptor for HER activity, with a value close to zero being ideal. For α-MoB₂, the presence of borophene-like subunits is critical for its high catalytic activity. acs.orgccspublishing.org.cn DFT calculations have revealed that the ΔGH for the heterojunction in an α-MoB/β-MoB₂ structure is -0.23 eV, which is a significant improvement over the individual components, suggesting that the presence of α-MoB enhances the hydrogen adsorption and desorption capabilities of β-MoB₂. acs.org Some studies also suggest that Mo-terminated surfaces of α-MoB₂ can possess good catalytic activity. acs.org Specifically, the Mo-terminated (001) surface is energetically more stable than the B-terminated (001) surface. acs.orgresearchgate.net
Further investigations using grand canonical DFT have explored the dynamic nature of B-enriched surfaces under hydrogen coverage. chemrxiv.org These studies propose that a metastable center boron site on B-enriched surfaces, which has a buckled-up configuration, is highly active for HER through a Volmer-Heyrovsky mechanism. chemrxiv.org
Kinetic studies and simulations provide deeper insights into the reaction mechanisms and performance of MoB₂ catalysts. The HER process is typically described by the Volmer-Heyrovsky-Tafel mechanisms.
A theoretical kinetic study of various molybdenum borides in 0.5 M H₂SO₄ was conducted to understand their HER properties. researchgate.net Simulations predicted the overpotential at a current density of 10 mA/cm² for different molybdenum boride phases. researchgate.netunimas.my The results showed that β-MoB₂ and MoB₂ exhibit faster kinetics, proceeding through Volmer-Heyrovsky-Tafel mechanistic steps, compared to other phases that follow slower Volmer-Heyrovsky steps. researchgate.netunimas.my The simulated overpotential for MoB₂ was approximately 300 mV at 10 mA/cm². researchgate.netunimas.my
Table 2: Simulated Overpotential for Molybdenum Borides in HER
| Material | Simulated Overpotential @ 10 mA/cm² (mV) |
|---|---|
| B | 780 |
| Mo | 585 |
| Mo₂B | 480 |
| α-MoB | 350 |
| β-MoB | 310 |
| MoB₂ | 300 |
Data from kinetic simulations in 0.5 M H₂SO₄. researchgate.netunimas.my
These simulation findings align well with experimental observations and provide a numerical estimation of the electrocatalyst's characteristics for HER, helping to elucidate the reaction mechanisms and rate-limiting steps. researchgate.netunimas.my
Doping molybdenum boride with other transition metals has emerged as a successful strategy to further enhance its HER catalytic activity. By introducing heteroatoms, it is possible to tailor the electronic structure and optimize the hydrogen adsorption energy. acs.orgresearchgate.net
For instance, substituting molybdenum with nickel or cobalt in the α-MoB₂ structure has been shown to improve HER performance in alkaline media. acs.orgfigshare.com A nickel-substituted catalyst, Mo₀.₉Ni₀.₁B₂, achieved a current density of 10 mA cm⁻² at a low overpotential of 222 mV. acs.orgfigshare.com Similarly, doping α-MoB₂ with tungsten has been explored. The resulting α-Mo₀.₇W₀.₃B₂ demonstrated better HER activity than both binary WB₂ and MoB₂. acs.org DFT calculations suggest that tungsten facilitates the bonding between hydrogen atoms, promoting hydrogen generation. researchgate.net
Ruthenium-doped molybdenum boride has also shown significant promise, exhibiting high activity in alkaline, acidic, neutral, and even alkaline seawater electrolytes. researchgate.net
Table 3: HER Performance of Doped Molybdenum Boride Catalysts
| Catalyst | Electrolyte | Overpotential @ 10 mA/cm² (mV) |
|---|---|---|
| Mo₀.₉Ni₀.₁B₂ | 1.0 M KOH | 222 |
| W-doped MoB₂ | Acidic | 201 |
| Ru-doped MoB | Alkaline | 50 |
| Ru-doped MoB | Acidic | 48 |
Data sourced from various research on doped molybdenum borides. acs.orgresearchgate.net
Kinetic Studies and Simulation of HER Performance
Oxygen Evolution and Reduction Reactions (Emerging Area for Molybdenum Borides)
While the primary focus has been on HER, molybdenum borides are also being explored as potential catalysts for the oxygen evolution reaction (OER) and oxygen reduction reaction (ORR), which are crucial for energy storage and conversion technologies like metal-air batteries and fuel cells. This area of research is still emerging.
The application of molybdenum borides in ORR is a less explored area. However, the unique electronic properties that make them suitable for HER and OER suggest they could also be active for ORR. Theoretical studies have indicated that intermetallic borides could be active phases for ORR. ccspublishing.org.cn
in Energy Storage Devices
Molybdenum borides, particularly in their two-dimensional (2D) form known as MBenes, are gaining significant attention for their potential in energy storage technologies. Their unique electronic properties, high conductivity, and layered structures make them promising candidates for electrodes in supercapacitors and batteries.
Supercapacitor Electrodes (e.g., 2D Molybdenum Boride (MBene) Materials)
Two-dimensional (2D) transition metal borides, or MBenes, derived from layered MAB phase precursors, are emerging as high-performance materials for supercapacitor electrodes. acs.orgnih.gov The synthesis of 2D molybdenum boride (MoB) often involves selectively etching the aluminum (Al) layer from molybdenum aluminum boride (MoAlB). acs.orgnih.gov This process yields 2D MoB MBene nanostructures with a sheet-like morphology, abundant active sites for redox reactions, and textural features that are crucial for electrolyte ion accumulation and transfer. acs.org
The performance of MBene electrodes is closely linked to their synthesis and structure. For instance, a fluorine-free synthesis method using a dilute alkali solution to partially deintercalate Al from MoAlB has been shown to produce multilayered MoAl₁₋ₓB films. nih.govnih.gov These films exhibit ultrahigh conductivity and significant areal capacitance. nih.gov The degree of Al removal is a critical factor; one study found that as the Al defective rate increased, the capacitance of MoAl₁₋ₓB was enhanced due to the creation of more open space. nih.gov
MBene-based electrodes demonstrate excellent electrochemical performance. A multilayered 1/24-MoAl₁₋ₓB film electrode showed an impressive areal capacitance of 2006.6 mF cm⁻² and retained 80.2% of its capacitance after 5000 cycles. nih.gov When fully exfoliated, MoB MBene can achieve an ultrahigh capacitance of 4025.6 mF cm⁻². iacademic.info Furthermore, all-solid-state supercapacitors (ASSCs) using these flexible film electrodes have delivered high capacitance and maintained stable performance even when bent, highlighting their potential for flexible electronics. acs.orgnih.gov The charge storage mechanism in these materials is a combination of diffusion-controlled and surface-controlled processes. nih.gov The high surface area, chemical reactivity, and rapid charge carrier mobility of MBenes solidify their promise in supercapacitor applications. rsc.org
Performance of Molybdenum Boride-Based Supercapacitor Electrodes
| Electrode Material | Key Performance Metric | Value | Cycling Stability | Reference |
| 1/24-MoAl₁₋ₓB Film | Areal Capacitance | 2006.6 mF cm⁻² | 80.2% retention after 5000 cycles | nih.gov |
| MoB MBene (fully exfoliated) | Areal Capacitance | 4025.6 mF cm⁻² | Not specified | iacademic.info |
| MoAl₁₋ₓB ASSS | Areal Capacitance | 741.6 mF cm⁻² at 1 mV s⁻¹ | Stable at 90° bending angle | nih.gov |
| 10/MoAl₁₋xB ISSC | Areal Capacitance | 20.3 mF/cm² | 92% retention after 1300 cycles | acs.org |
Battery Materials (Emerging Area for Molybdenum Borides)
Layered molybdenum borides are an emerging class of materials being explored for use as electrodes in both lithium-ion batteries (LIBs) and sodium-ion batteries (SIBs). osti.govnih.gov Theoretical studies have indicated the significant potential of MBenes in metal-ion batteries. iacademic.info Experimental work has confirmed that MoB MBene, produced by etching MoAlB, can function as a high-performance anode for LIBs. iacademic.info
Research has shown that Mo₂AlB₂ provides a higher specific capacity than MoAlB in LIBs, achieving 593 mAh g⁻¹ after 500 cycles at a current density of 200 mA g⁻¹. osti.govnih.govescholarship.org The lithium storage mechanism in Mo₂AlB₂ is attributed to surface redox reactions rather than traditional intercalation or conversion processes. osti.govnih.gov For SIBs, Mo₂AlB₂ has demonstrated a specific capacity of 150 mAh g⁻¹ at 20 mA g⁻¹. osti.govnih.gov
Further studies on monolayer MoB₂ have revealed its structural, thermodynamic, and mechanical stability, making it a suitable candidate for LIB anodes. rsc.org These monolayers can host a maximum of two layers of lithium ions on both sides, leading to a theoretical specific capacity of 912 mAh g⁻¹, which is substantially higher than that of graphene and MoS₂-based anodes. rsc.org The low energy barrier for Li-ion migration suggests robust charge/discharge performance. rsc.org
Composites and modified MBenes are also being investigated. A composite of MoB MBene and carbon nanotubes has been used as a cathode host in lithium-sulfur (Li-S) batteries, where the high conductivity and catalytic sites of MoB facilitate fast polysulfide redox kinetics. researchgate.net Similarly, a Mo₄/₃B₂Tₓ-MoS₂@C composite anode for SIBs showed that the MBene component increases intrinsic conductivity and accelerates ion diffusion, resulting in a reversible capacity of 340.6 mAh g⁻¹ at 1 A g⁻¹. iacademic.info
Electrochemical Performance of Molybdenum Boride-Based Battery Electrodes
| Electrode Material | Battery Type | Performance Metric | Value | Current Density | Cycling Performance | Reference |
| Mo₂AlB₂ | LIB | Specific Capacity | 593 mAh g⁻¹ | 200 mA g⁻¹ | After 500 cycles | osti.govnih.gov |
| Milled Mo₂AlB₂ | LIB | Specific Capacity | 594 mAh g⁻¹ | 200 mA g⁻¹ | Not specified | escholarship.org |
| MoB MBene | LIB | Specific Capacity | 671.6 mAh g⁻¹ | 50 mAh g⁻¹ | After 50 cycles | iacademic.info |
| Mo₂AlB₂ | SIB | Specific Capacity | 150 mAh g⁻¹ | 20 mA g⁻¹ | Not specified | osti.govnih.gov |
| Mo₄/₃B₂Tₓ-MoS₂@C | SIB | Reversible Capacity | 340.6 mAh g⁻¹ | 1 A g⁻¹ | Not specified | iacademic.info |
| Monolayer MoB₂ | LIB | Theoretical Specific Capacity | 912 mAh g⁻¹ | Not applicable | Not applicable | rsc.org |
Advanced Coatings and Protective Layers
This compound (MoB₂) is valued for its exceptional combination of high hardness, thermal stability, and electrical conductivity, making it an excellent material for advanced coatings and protective layers in demanding environments. samaterials.comam-material.com
Hard and Wear-Resistant Coatings
MoB₂ is an advanced ceramic material known for its unusual combination of high hardness and toughness. am-material.com Its Vickers hardness can reach 29 GPa, which exceeds that of common ceramics. am-material.com This inherent hardness makes MoB₂ thin films highly suitable for hard coatings on tools, machinery parts, and cutting tools to enhance wear resistance and prolong the service life of components subjected to abrasion. samaterials.comnanorh.comontosight.ai
Coatings composed of molybdenum boride particles within a metal matrix demonstrate superb wear resistance, rivaling many other materials on the market. metcojoiningcladding.com For example, iron-based hard-facing alloys that homogeneously grow extremely hard molybdenum boride particles (with a hardness of approximately 2600 HV) throughout the weld bead are particularly effective against gouging, slurry erosion, and high-stress abrasion. metcojoiningcladding.com These coatings combine the toughness needed for high-impact scenarios with exceptional wear resistance. metcojoiningcladding.com The performance of these coatings is often superior to standard chromium carbide overlays and can approach that of more expensive tungsten carbide overlays. metcojoiningcladding.com
Dry Lubricant Films
While molybdenum disulfide (MoS₂) is a more commonly known dry film lubricant, this compound (MoB₂) also exhibits properties that make it suitable for such applications. rocol.comchemprocessing.com MoB₂ has a reported low friction coefficient of approximately 0.43 against steel. am-material.com Dry lubricants are crucial in applications where wet lubricants like oil and grease cannot be used or would collect dirt and particulates. rocol.comchemprocessing.com
The lubricating mechanism of such films involves providing a solid layer that reduces friction and prevents galling, seizing, and fretting between moving surfaces. rocol.comchemprocessing.com For comparison, MoS₂ dry films are known for their extremely low coefficient of friction (as low as 0.05 in some conditions) and resistance to high loads. rocol.complasticservice.com The presence of water vapor can negatively impact the performance of MoS₂ films, increasing the friction coefficient. nasa.gov The development of MoB₂ as a primary dry lubricant is an ongoing area of materials science, with its inherent hardness and lubricity offering a unique combination of properties. am-material.com
Corrosion Resistance Mechanisms
Molybdenum boride coatings provide effective corrosion resistance, especially in environments with high temperatures and aggressive chemicals. samaterials.com The primary mechanism for this protection is the formation of a stable, dense physical barrier that limits the exposure of the underlying substrate to the corrosive medium.
High-Temperature Structural Components
This compound (MoB₂) is a material of significant interest for high-temperature structural applications due to its intrinsic properties, which include a high melting point, substantial hardness, and good thermal stability. noahchemicals.comattelements.com Its ability to maintain structural integrity under extreme thermal duress makes it a candidate for components in demanding environments where conventional materials would fail. noahchemicals.comam-material.com The combination of high-temperature strength, wear resistance, and resistance to oxidation positions MoB₂ and its composites as crucial materials for advanced industrial and aerospace systems. attelements.commicronmetals.com
Industrial Furnace Parts and Heating Elements
The exceptional thermal stability and resistance to oxidation and thermal shock make molybdenum borides suitable for components within high-temperature industrial furnaces. noahchemicals.com Materials used in these environments must endure extreme heat without degrading, and MoB₂ excels in this regard. It is utilized in furnace components like liners and other parts that require stability at elevated temperatures. noahchemicals.com Its use helps to shield other materials from heat damage, thereby extending the operational life and performance of high-temperature equipment. noahchemicals.com
While this compound itself is used for furnace parts, a related molybdenum compound, molybdenum disilicide (MoSi₂), is widely employed for high-temperature electric heating elements. noahchemicals.comalibaba.com These elements are favored for their ability to operate at very high temperatures, with some grades capable of reaching up to 1800°C (3272°F). berghuetten-gmbh.dekanthal.com The key to their performance is the formation of a protective quartz (SiO₂) layer on the surface at high temperatures, which prevents further oxidation. berghuetten-gmbh.de This property ensures a stable electrical resistance over the element's lifetime, allowing for consistent and economical furnace operation. berghuetten-gmbh.de The applications for such heating elements span the steel, glass, and ceramics industries, as well as laboratory furnaces. berghuetten-gmbh.de
| Material | Maximum Operating Temperature | Key Property | Common Applications |
| Molybdenum Boride (MoB) | High | Excellent resistance to oxidation and thermal shock. noahchemicals.com | Furnace liners, protective barriers. noahchemicals.com |
| Molybdenum Disilicide (MoSi₂) | Up to 1850°C (3360°F) kanthal.com | Forms a protective SiO₂ layer, stable resistance. berghuetten-gmbh.de | Electric heating elements in industrial and lab furnaces. berghuetten-gmbh.dekanthal.com |
Aerospace and Hypersonic Vehicle Applications (e.g., Thermal Protection Systems)
The development of hypersonic vehicles, which travel at speeds exceeding Mach 5, presents extreme material challenges, particularly concerning aerodynamic heating. The leading edges and nose cones of these vehicles can reach exceptionally high temperatures, necessitating the use of materials with ultra-high temperature capabilities. freescience.info this compound, as part of a class of materials known as Ultra-High Temperature Ceramics (UHTCs), is a candidate for these thermal protection systems (TPS). am-material.comontosight.ai
MoB₂'s high melting point (2350°C), thermal stability, and ability to form a protective borosilicate glass layer upon oxidation contribute to its suitability for these applications. am-material.com This protective layer can prevent further degradation of the underlying structure during the intense heat of high-speed flight. am-material.com While materials like Zirconium Diboride (ZrB₂) are more extensively studied for this purpose, molybdenum borides are considered for use in composites to enhance these systems. freescience.infoontosight.ai The goal is to create materials that can withstand the severe thermal and mechanical stresses of hypersonic maneuvers, ensuring vehicle integrity and reliability. am-material.comfreescience.info
Nuclear Applications (e.g., Radiation-Resistant Core Structurals)
In nuclear reactors, core structural materials must maintain their integrity under extreme conditions of high temperature, pressure, and intense neutron irradiation. iaea.orgeuropean-mrs.com Radiation exposure can lead to material degradation, including swelling, embrittlement, and creep, which can compromise the safety and efficiency of the reactor. iaea.orgornl.gov Consequently, there is a continuous search for advanced materials with enhanced radiation resistance.
This compound is identified as a potential material for radiation-resistant core structurals. am-material.com Its inherent stability and robust crystalline structure are advantageous in mitigating radiation damage. am-material.comacs.org While specific research on MoB₂ in this context is emerging, related molybdenum alloys have been studied for their performance in reactor environments. For example, molybdenum-rhenium alloys are considered for fuel cladding and structural components due to their high-temperature strength and ductility. ornl.gov The development of radiation-resistant materials like MoB₂ is critical for enabling higher fuel burnups and for the design of next-generation nuclear reactors (Generation IV) and fusion power plants, which will operate under even more demanding conditions. iaea.orgresearchgate.net
Ceramic Composites and Reinforcements
This compound is frequently incorporated into ceramic composites to enhance their mechanical and functional properties. am-material.com As a reinforcement phase, its hardness, high-temperature stability, and conductivity can be imparted to a ceramic matrix, resulting in a composite material with superior performance compared to the monolithic ceramic. noahchemicals.comam-material.com These composites are engineered for a wide range of demanding applications, from cutting tools to ultra-high temperature environments. attelements.com
Reinforcements for Cutting Inserts and Tools
In the field of machining, cutting tools must possess high hardness, wear resistance, and thermal stability to withstand the friction and high temperatures generated when cutting hard materials. mdpi.com Alumina (B75360) (Al₂O₃) and zirconia-toughened alumina (ZTA) are common ceramic materials for cutting inserts, but their performance can be limited by their inherent brittleness. mdpi.com
Incorporating molybdenum as a reinforcing phase in ceramic cutting inserts has been shown to improve fracture toughness. sciepublish.com During high-speed machining operations, the molybdenum can form a thin, lubricating film of molybdenum oxides (like MoO₂ and MoO₃) on the tool's surface. sciepublish.com This self-lubricating effect reduces friction between the tool and the workpiece, which in turn lowers the wear rate and can extend the life of the cutting tool. sciepublish.com Research has shown that molybdenum-reinforced ceramic tools can exhibit improved tool life compared to some commercial cutting inserts when machining hardened steels. sciepublish.com
| Reinforcement | Ceramic Matrix | Observed Benefit | Mechanism |
| Molybdenum (Mo) | Zirconia-Toughened Alumina (ZTA) | Increased fracture toughness by 5-10% and 11% longer tool life when machining AISI 4340 steel. sciepublish.com | Formation of a lubricating molybdenum oxide film at high temperatures. sciepublish.com |
| Titanium Diboride (TiB₂) | Alumina (Al₂O₃) | Improved fracture toughness, hardness, and wear resistance. sciepublish.com | High hardness and strength of TiB₂ particles. sciepublish.com |
Ultra-High Temperature Ceramic (UHTC) Matrix Composites
Ultra-High Temperature Ceramics (UHTCs) are a class of materials, including the diborides of zirconium (ZrB₂) and hafnium (HfB₂), designed for applications exceeding 2000°C. researchgate.nettaylorandfrancis.com While these materials have very high melting points, their application can be limited by factors such as oxidation resistance and fracture toughness. researchgate.nethep.com.cn
| Composite System | Reinforcement/Additive | Primary Improvement | Application |
| ZrB₂-MoSi₂ | Molybdenum Disilicide (MoSi₂) | Enhanced oxidation resistance at high temperatures. arxiv.orgbham.ac.uk | Thermal protection systems, hypersonic vehicle components. bham.ac.uk |
| ZrB₂/Mo | Molybdenum (Mo) layers | Improved fracture toughness and damage resistance. hep.com.cn | High-toughness structural components. hep.com.cn |
| ZrB₂-C-MoSi₂ | Carbon fibers and MoSi₂ | Withstood temperatures of 2080-2240°C in oxyacetylene torch tests. bham.ac.uk | Ablative components, rocket nozzles. bham.ac.uk |
Hybrid Composites for Enhanced Tribological Performance
This compound (MoB₂) is increasingly utilized as a reinforcement phase in metal and ceramic matrix composites to improve their tribological properties, such as hardness and wear resistance. The inherent high hardness of MoB₂ contributes significantly to the performance of these hybrid materials under various friction and wear conditions.
Research into NiCr-MoB₂ composite coatings prepared by laser cladding has shown a direct correlation between MoB₂ content and the material's hardness. The addition of 15 wt% MoB₂ to a NiCr coating increased the average hardness to 485.5 HV₀.₁, a 61.5% improvement over a pure NiCr coating. researchgate.net However, the best wear resistance was observed in the 10 wt% MoB₂-NiCr coating, which reduced the wear rate by 75.5% compared to the unreinforced NiCr coating. researchgate.net
In aluminum matrix composites, MoB₂ is often used in conjunction with a solid lubricant like molybdenum disulfide (MoS₂) to balance hardness and friction. A study on Al7075 hybrid composites explored various compositions, including Al7075 with 3 vol% MoS₂ and different amounts of zirconium diboride (ZrB₂), which forms in-situ. researchgate.netresearchgate.net While the composite with only MoS₂ showed the lowest coefficient of friction, the hybrid composite containing Al7075, 3 vol% MoS₂, and 9 vol% ZrB₂ exhibited the lowest wear rate, especially at high loads and velocities. researchgate.netresearchgate.net This suggests that the hard ZrB₂ particles protect the surface from wear, while MoS₂ helps to reduce friction. researchgate.net
Another class of ultra-hard composites involves combining MoB₂ with other hard ceramics like boron carbide (B₄C) and silicon carbide (SiC). Researchers fabricated novel B₄C-SiC-MoB₂ composites using spark plasma sintering. unex.esresearchgate.net By using 20 vol.% molybdenum disilicide (MoSi₂) as a sintering aid, a fully dense composite was created at 1700°C, forming MoB₂ and SiC in the process. unex.esresearchgate.net This method prevents the undesirable transformation of β-MoB₂ to the softer α-MoB₂ phase. unex.esresearchgate.net The resulting triple-particulate composite achieved a hardness of approximately 33 GPa and a fracture toughness of about 4.1 MPa·m⁰.⁵. unex.esresearchgate.net Importantly, these composites demonstrated extremely low wear, with a specific wear rate of ~10⁻⁸ mm³/N·m under dry sliding conditions, indicating only mild abrasive wear. unex.esresearchgate.net
Table 1: Tribological Performance of this compound Hybrid Composites
| Composite System | Reinforcement Content | Key Findings |
| NiCr-MoB₂ | 10 wt% MoB₂ | Wear rate decreased by 75.5% compared to pure NiCr coating. researchgate.net |
| NiCr-MoB₂ | 15 wt% MoB₂ | Hardness reached 485.5 HV₀.₁, a 61.5% increase over pure NiCr. researchgate.net |
| Al7075-MoS₂-ZrB₂ | 3 vol% MoS₂ + 9 vol% ZrB₂ | Exhibited the lowest wear rate at high velocity and high load. researchgate.netresearchgate.net |
| B₄C-SiC-MoB₂ | Formed from B₄C + 20 vol.% MoSi₂ | Achieved hardness of ~33 GPa and a specific wear rate of ~10⁻⁸ mm³/N·m. unex.esresearchgate.net |
Gas Sensing and Biosensor Applications of this compound
The unique electronic properties and high surface area of molybdenum boride nanomaterials make them promising candidates for chemical sensing applications. nih.gov Theoretical studies using density functional theory (DFT) have investigated the potential of MoB₂ monolayers for detecting various industrial gases. researchgate.net These calculations suggest that while MoB₂ has a limited adsorption capacity for gases like CO, CO₂, NO, NO₂, NH₃, SO, SO₂, and SO₃ compared to molybdenum tetraboride (MoB₄), it still shows potential. researchgate.net Further research has pointed to functionalized MBenes, including molybdenum boride structures, exhibiting moderate adsorption energies for ammonia (B1221849) (NH₃), which indicates a good sensitivity for NH₃ gas detection. nih.gov
In the realm of biosensing, two-dimensional (2D) molybdenum boride nanosheets are being explored for their potential in detecting biological molecules. nih.govresearchgate.net Researchers have demonstrated the use of Mo₂B nanosheets for monitoring microRNA (miRNA) expression within living cells. nih.gov The Mo₂B nanosheets showed a strong interaction with single-stranded DNA (ssDNA) probes, effectively quenching fluorescence and providing a low-background signal for sensitive detection. nih.gov The development of these materials for biosensing is part of a broader effort to find robust, biocompatible nanomaterials for advanced biomedical applications, including targeted therapies and real-time monitoring. rsc.org While much of the research in this area is still emerging, the unique properties of molybdenum borides position them as a significant area for future development in sensor technology. nih.govnih.gov
Table 2: Theoretical Gas Adsorption Performance on Molybdenum Boride Monolayers
| Gas Molecule | Adsorbent | Key Finding |
| NH₃ | Functionalized Mo-Boride MBene | Moderate adsorption energy (< 0.5 eV) indicates excellent sensitivity. nih.gov |
| CO, CO₂, NO, NO₂, etc. | MoB₂ MBene | Shows limited gas adsorption capacity compared to MoB₄. researchgate.net |
Surface-Enhanced Raman Spectroscopy (SERS) Platforms
Molybdenum boride ceramics are emerging as a novel class of materials for Surface-Enhanced Raman Spectroscopy (SERS), offering a stable and sensitive alternative to traditional noble metal substrates like gold and silver. cas.cnnih.gov Conventional SERS platforms often suffer from high cost and poor stability, especially in harsh environments involving high temperatures or corrosive chemicals. cas.cnnih.gov
Recent studies have shown that molybdenum boride powders, including MoB₂, exhibit significant SERS activity. cas.cnnih.gov In one study, different phases of molybdenum boride (β-MoB, MoB₂, and Mo₂B₅) were synthesized and evaluated as SERS platforms using Rhodamine 6G (R6G) as a probe molecule. cas.cn The β-MoB phase demonstrated an impressive SERS enhancement factor of five orders of magnitude, which is comparable to that of gold nanoparticles. cas.cnnih.gov This high enhancement is attributed to strong adsorption energy and significant charge interactions between the R6G molecules and the molybdenum boride surface. cas.cn
A key advantage of molybdenum boride SERS platforms is their exceptional stability. Research has demonstrated that the SERS activity of these materials remains intact even after exposure to high temperatures and highly corrosive environments, such as strong acid and strong base solutions. cas.cnnih.gov This robustness makes them suitable for optical sensing and detection in extreme conditions where conventional SERS materials would fail. cas.cn This work expands the range of SERS-active materials from noble metals and semiconductors to ultra-high temperature ceramics, opening up new possibilities for analytical chemistry in challenging settings. cas.cn
Table 3: SERS Performance of Molybdenum Boride Ceramics
| Material Phase | Probe Molecule | Performance Metric |
| β-MoB | Rhodamine 6G (R6G) | SERS enhancement factor of 5 orders of magnitude. nih.gov |
| β-MoB | Rhodamine 6G (R6G) | Detection limit of 10⁻⁹ M. nih.gov |
| Mo-Borides (general) | Rhodamine 6G (R6G) | SERS effect maintained after exposure to strong acids, bases, and high temperatures. cas.cn |
Other Emerging and Niche Applications
Beyond its well-documented use in wear-resistant coatings, this compound (MoB₂) possesses a combination of properties that make it a candidate for several other advanced applications. am-material.com Its unique characteristics, including high thermal and chemical stability, and good electrical conductivity, are driving research into new technological fields. nih.govontosight.ai
Catalysis: MoB₂ is being investigated as a catalyst in various chemical reactions. nanorh.com Its distinct electronic structure makes it suitable for catalyzing processes in the petrochemical and chemical manufacturing industries. nanorh.com For instance, MoB₂ modified graphitic carbon nitride (g-C₃N₄) has been shown to form a Schottky junction that enhances interfacial redox activity and charge separation, leading to efficient photocatalytic hydrogen evolution. researchgate.net
Energy Storage and Electronics: The layered structure of molybdenum borides, known as MBenes, provides numerous active sites and allows for fast ion transport, making them promising electrode materials for energy storage devices like lithium-ion batteries and supercapacitors. rsc.org Their good electrical conductivity and stability also suggest potential use as electrodes, electrical contacts, and as conductive components in transistors and other electronic devices. am-material.comontosight.ainanorh.com
High-Temperature Applications: With a melting point of around 2100°C, MoB₂ is well-suited for applications in high-temperature environments. ontosight.ai It is considered for use in high-temperature ceramics, composites, and as a material for furnace components that must resist extreme heat and thermal shock. ontosight.ainanorh.comnoahchemicals.com
Additive Manufacturing: The powder form of MoB₂ can be used in additive manufacturing processes like 3D printing to create complex, durable components for various industrial uses. nanorh.com This opens up possibilities for fabricating custom parts with the unique properties of this compound. am-material.com
The combination of hardness, conductivity, and stability makes MoB₂ a multifunctional material, and ongoing research is expected to unlock further niche applications in fields such as aerospace and renewable energy. am-material.comnih.gov
Interactions and Solid Solutions Involving Molybdenum Diboride
Molybdenum-Boron Binary System Phase Relations and Stability
The Molybdenum-Boron (Mo-B) binary system is characterized by the formation of several stable and metastable boride compounds, each with distinct crystal structures and properties. The known compositions in this system include Mo₂B, MoB, MoB₂, Mo₂B₅, and MoB₄. acs.org
Established Phases and Their Structures:
Mo₂B: Adopts the tetragonal Al₂Cu-type structure (I4/mcm). acs.org
MoB: Exists in two forms: a low-temperature tetragonal α-MoB (I4₁/amd) and a high-temperature orthorhombic β-MoB (Cmcm). acs.org First-principles calculations suggest that β-MoB is slightly less stable than α-MoB, explaining its formation at higher temperatures. acs.org
MoB₂: Theoretical calculations have identified a stable rhombohedral R-3m structure for MoB₂. uspex-team.org
Mo₂B₅: The thermodynamically stable phase at this composition is not superconducting above 2 K. arxiv.org
MoB₄: A MoB₄ structure with the P6₃/mmc space group has been identified as a metastable phase. uspex-team.org
Boron-Rich Phases: Theoretical studies have explored boron-rich phases (MoBₓ where x > 2). A hexagonal P6₃/mmc-MoB₃ structure, where Mo atoms are partially replaced by triangular boron units, has been proposed. uspex-team.orgacs.org The most energetically favorable compositions are found in the range of 4 ≲ x ≤ 5, with MoB₅ being the most boron-rich stable phase. uspex-team.orgacs.org
Phase Stability and Formation:
The thermodynamic stability of these phases is a critical factor in their synthesis and application. The formation enthalpies of various Mo-B compounds determine their position on the convex hull, which indicates the most stable phases at a given composition. acs.orguspex-team.org Evolutionary structure searches have identified I4₁/amd-MoB (α-MoB), R-3m-MoB₂, and Pmmn-MoB₅ as the only stable phases. uspex-team.org
The synthesis conditions play a crucial role in the formation of specific phases. For instance, α-MoB is synthesized at lower temperatures, while β-MoB requires higher temperatures. acs.org The synthesis of phases like the Al₂Cu-type Mo₂B and R-3m-type MoB₂ typically occurs at ambient pressure and temperatures above 1400 °C. acs.org
The electronic structure of molybdenum borides reveals strong covalent bonding between molybdenum and boron atoms, which is the primary reason for their high bulk and shear moduli. acs.org All molybdenum borides exhibit metallic characteristics, with the Mo 4d orbitals significantly hybridizing with the B 2p orbitals. acs.org
Ternary and Quaternary Molybdenum Diboride Alloys and Composites
The properties of this compound can be tailored through the formation of ternary and quaternary alloys and composites. This involves the substitution of molybdenum or boron with other elements, leading to changes in the crystal structure, stability, and functional properties.
Metal Substitution in this compound Lattice (e.g., Zr, Ti, Nb, W, Cr, Fe)
The substitution of molybdenum by other transition metals in the MoB₂ lattice can lead to the formation of solid solutions and new ternary phases, significantly influencing the material's properties.
Zirconium (Zr): Zirconium substitution has been shown to stabilize the AlB₂ structure type in this compound. arxiv.org Specifically, (Mo₀.₉₆Zr₀.₀₄)B₂ forms a stoichiometric diboride with the AlB₂ structure. arxiv.org This substitution can also induce superconductivity, with Zr-doped MoB₂ exhibiting an increased superconducting onset temperature. arxiv.org
Titanium (Ti): The substitution of titanium for molybdenum in the TiB₂ lattice has been studied to improve the toughness of the material. nih.govresearchgate.net Increasing the molybdenum content in Ti₁₋ₓMoₓB₂ solid solutions leads to enhanced ductility and a transition from a rigid, covalent structure to a more ductile, metallic behavior. nih.govresearchgate.net The Ti₀.₅Mo₀.₅B₂ solid solution, in particular, shows dynamical stability and is a promising composition for enhanced mechanical and thermal properties. nih.govresearchgate.net
Niobium (Nb): Alloying with niobium in the Mo-Si-B system shows that Nb has a continuous solid solution in the T₂ phase (Mo₅SiB₂). asme.org
Tungsten (W): Tungsten can substitute for molybdenum in the WB₂ lattice, forming a solid solution. acs.org The WB₂-type structure is maintained up to 30 atomic percent Mo substitution. acs.org This substitution can lead to significant hardening effects. acs.org In Mo-Si-B alloys, tungsten additions have been investigated to understand their effect on phase stability and oxidation resistance. dtic.mil
Chromium (Cr): First-principles calculations on Cr₁₋ₓMoₓB₂ alloys show that the ground-state structure can be monoclinic or trigonal depending on the concentration. osti.govosti.gov The mechanical strength is maximized at x = 0.50, with Cr₀.₅Mo₀.₅B₂ exhibiting excellent mechanical properties. osti.govosti.gov The strength of these ternary compounds is attributed to alternating planar and buckled boron layers and strong Cr-Mo-B bonds. osti.govosti.gov
Iron (Fe): In TiB₂-(Fe-Mo) composites, molybdenum acts as an active component, promoting the formation of complex Mo₂FeB₂ borides, which can strengthen the material. researchgate.net However, high concentrations of molybdenum can lead to intensive formation of boride compounds, making the composite brittle. researchgate.net In high boron cast steel, molybdenum addition promotes the formation of Mo-rich M₂B borides and refines the microstructure. nih.gov
The table below summarizes the effects of various metal substitutions in this compound and related systems.
| Substituting Metal | System | Resulting Phases/Structures | Key Effects on Properties |
| Zirconium (Zr) | (Mo,Zr)B₂ | AlB₂ structure type | Stabilizes the diboride structure, induces superconductivity. arxiv.org |
| Titanium (Ti) | (Ti,Mo)B₂ | Solid solution | Enhances ductility, transitions from covalent to metallic behavior. nih.govresearchgate.net |
| Niobium (Nb) | Mo-Nb-Si-B | Continuous solid solution in T₂ phase | - |
| Tungsten (W) | (W,Mo)B₂ | Solid solution up to 30 at% Mo | Increases hardness through solid-solution strengthening. acs.org |
| Chromium (Cr) | (Cr,Mo)B₂ | Monoclinic or trigonal structures | Maximizes mechanical strength at 50% Mo concentration. osti.govosti.gov |
| Iron (Fe) | TiB₂-(Fe-Mo) | Mo₂FeB₂ | Strengthens the composite at lower Mo content. researchgate.net |
Non-Metal Alloying in this compound Systems (e.g., Si, C)
The introduction of non-metal elements like silicon and carbon into this compound systems can lead to the formation of new phases and composites with tailored properties.
Silicon (Si): In Mo-Si-B alloys, silicon and boron additions within specific compositional ranges result in alloys with a body-centered cubic molybdenum matrix surrounding discrete intermetallic phases like Mo₅SiB₂, Mo₂B, and Mo₃Si. google.com These alloys exhibit enhanced oxidation resistance. google.com Alloying TiB₂ with MoSi₂ in quaternary Ti-Mo-Si-B₂±z systems results in coatings with outstanding oxidation resistance at high temperatures. tandfonline.com The addition of Si to ZrB₂/Mo composites can lead to the formation of Mo₅SiB₂ and MoB phases at the interface, improving the bonding strength and mechanical properties. hep.com.cn
Carbon (C): Carbon can be used as an alloying addition to strengthen the intermetallic phases in Mo-Si-B alloys. google.com In high-entropy (Ti,Zr,Nb,Mo,W)B₂-SiC ceramics, SiC is incorporated to achieve low-temperature sintering and enhance mechanical properties and oxidation resistance. mdpi.comscilit.com The addition of B₄C and SiC to WB₂ and W₀.₇₀Mo₀.₃₀B₂ composites has been shown to decrease the grain size and enhance bulk mechanical properties. acs.org
Influence of Alloying on this compound Structure, Stability, and Functional Properties
Alloying has a profound impact on the crystal structure, phase stability, and ultimately, the functional properties of this compound-based materials.
Structural and Stability Changes:
Lattice Parameters: The substitution of metals with different atomic radii leads to changes in the lattice parameters and unit cell volume, often following Vegard's law for solid solutions. For instance, substituting the smaller tungsten atom with the larger molybdenum atom in WB₂ results in an increase in the unit cell volume. acs.org
Phase Stabilization: Alloying can stabilize certain crystal structures that are otherwise metastable in the binary system. Zirconium, for example, stabilizes the superconducting AlB₂-type structure of MoB₂. arxiv.org
Thermodynamic Stability: The formation of ternary and quaternary solid solutions can enhance the thermodynamic stability of the system, as indicated by negative mixing energies in systems like Ti-Mo-B₂. nih.govresearchgate.net
Functional Properties Enhancement:
Mechanical Properties: Alloying is a key strategy to enhance mechanical properties like hardness and toughness. The substitution of tungsten with molybdenum in WB₂ leads to a significant increase in hardness due to solid-solution strengthening. acs.org Conversely, alloying TiB₂ with Mo enhances ductility and toughness. nih.govresearchgate.net In Cr₁₋ₓMoₓB₂ alloys, the mechanical strength is maximized at a specific alloying concentration (x=0.50). osti.govosti.gov
Superconductivity: Metal substitution can induce or enhance superconductivity. Zirconium and hafnium doping in this compound have been shown to result in superconducting transitions at higher temperatures compared to the undoped material. arxiv.org
Oxidation Resistance: The addition of silicon is a particularly effective strategy for improving the high-temperature oxidation resistance of molybdenum-based alloys and composites. The formation of a protective borosilica or silica (B1680970) scale is the primary mechanism for this enhancement. google.comtandfonline.com
The table below provides a summary of the influence of alloying on the properties of this compound systems.
| Alloying Element(s) | System | Influence on Structure and Stability | Influence on Functional Properties |
| Zr | (Mo,Zr)B₂ | Stabilizes AlB₂ structure. arxiv.org | Induces superconductivity with higher T_c. arxiv.org |
| Ti | (Ti,Mo)B₂ | Forms stable solid solution. nih.govresearchgate.net | Increases ductility and toughness. nih.govresearchgate.net |
| W | (W,Mo)B₂ | Forms solid solution, increases unit cell volume. acs.org | Increases hardness via solid-solution strengthening. acs.org |
| Cr | (Cr,Mo)B₂ | Forms monoclinic or trigonal structures. osti.govosti.gov | Maximizes mechanical strength at 50% Mo. osti.govosti.gov |
| Si | Mo-Si-B, Ti-Mo-Si-B | Forms intermetallic phases (Mo₅SiB₂, Mo₂B). google.com | Significantly enhances high-temperature oxidation resistance. google.comtandfonline.com |
| C | Mo-Si-B-C | Strengthens intermetallic phases. google.com | Improves mechanical properties. acs.org |
Interface Science and Bonding Mechanisms in this compound Composites
The performance of this compound composites is critically dependent on the nature of the interfaces between the different phases. Understanding the interfacial reactions and bonding mechanisms is essential for designing composites with optimized properties.
In laminated ZrB₂/Mo composites, the interface between the ZrB₂ matrix and the Mo interlayer plays a crucial role. Reactions during sintering can lead to the formation of new phases like MoB and ZrB at the interface, which can increase the bonding strength. hep.com.cn The addition of Si and B to the Mo interlayers can further promote the formation of Mo₅SiB₂, which helps to mitigate thermal mismatch and improve the interfacial bonding. hep.com.cn
In steel-bonded TiB₂ composites, the introduction of Mo₂C can optimize the interfacial wettability. This is achieved through element diffusion during liquid-phase sintering, leading to the formation of a (Ti, Fe, Ni, Cr, Mo)B core-shell structure on the surface of the TiB2 particles, which enhances the mechanical properties of the composite. tandfonline.com
The bonding in molybdenum borides and their composites is characterized by a combination of metallic, covalent, and ionic interactions. The strong covalent bonding between molybdenum and boron atoms is a key contributor to the high hardness and modulus of these materials. acs.org In alloyed systems, the nature of the bonding can be further modified. For example, in Cr₁₋ₓMoₓB₂ alloys, the enhanced strength is attributed to strong interlayer Cr-Mo metallic bonds in addition to the TM-B covalent bonds. osti.govosti.gov
Future Research Directions and Challenges in Molybdenum Diboride Science
Development of Novel Synthesis Routes for Complex Molybdenum Diboride Architectures
A primary challenge in MoB₂ research is the development of synthesis methods that are not only effective and economical but also environmentally sound. ccspublishing.org.cn Current commercial production often relies on carbothermal reduction of metal oxides, which can be energy-intensive and result in powders with impurities and large particle sizes. cambridge.orgbham.ac.uk While laboratory-scale chemical routes offer higher purity, they have not yet proven to be commercially viable. cambridge.org
Future research will focus on innovative strategies to create complex, nanostructured forms of MoB₂ with tailored properties. Promising areas of investigation include:
Low-Temperature Synthesis: The development of simple, one-step methods like redox-assisted solid-state metathesis (SSM) allows for the creation of nanocrystalline MoB₂ at relatively low temperatures (e.g., 650 °C). rsc.orgrsc.org Further exploration of such energy-efficient routes is critical.
Molten Salt Synthesis: This technique presents a promising path for producing crystalline MoB₂ nanosheets and other nanostructures. acs.orgacs.org
MBene Synthesis: The synthesis of two-dimensional (2D) molybdenum boride, known as MBene, through the chemical exfoliation of ternary MAB phases like Molybdenum Aluminum Boride (MoAlB), is a significant area of development. nih.govacs.orgscienceopen.com Research is needed to refine these exfoliation techniques, including fluoride-free methods using dilute alkali, to control the degree of deintercalation and produce high-quality 2D materials. nih.gov
Precursor-Derived Architectures: Designing and utilizing novel precursors can open new avenues for creating specific MoB₂ architectures, such as nanospheres, which maximize active sites for catalytic applications. rsc.orgrsc.org
Overcoming the difficulty of synthesizing MoB₂ with definite crystal structures is a persistent challenge that new methods aim to solve. ccspublishing.org.cn
Exploration of New this compound Phases and Metastable Structures
This compound is known to exist in different crystal structures, or phases, primarily the stable rhombohedral β-MoB₂ and the metastable hexagonal α-MoB₂. researchgate.netosti.gov The α-phase, with its graphite-like structure, often exhibits superior properties but is challenging to form due to its higher Gibbs free energy. researchgate.net
A significant frontier in MoB₂ science is the exploration and stabilization of these and other novel phases:
Metastable Phase Synthesis: High-pressure, high-temperature (HPHT) methods have successfully produced metastable α-MoB₂. researchgate.net Further research into techniques like physical vapor deposition (PVD) may also overcome energetic barriers to form metastable quaternary MAB phases, such as (Mo,Cr)₂AlB₂, which serve as precursors to new MBenes. diva-portal.org
Computational Discovery: First-principles calculations and evolutionary structure searches are powerful tools for predicting new, potentially synthesizable stable and metastable Mo-B phases. researchgate.netarxiv.org For example, computational studies have predicted a new stable boron-rich phase, Pmmn-MoB₅, and a potentially synthesizable MoB₃ with a rhombohedral structure and high hardness. arxiv.orgacs.org
Understanding Phase Transformation: The transformation between α-MoB₂ and β-MoB₂ is complex. researchgate.net A deeper understanding of the mechanisms governing these transformations is essential for controlling the final crystal structure and properties of the synthesized material.
The discovery and synthesis of new stable and metastable boride structures are crucial for expanding the library of available materials and uncovering novel properties. researchgate.netarxiv.org
Tailoring this compound Properties Through Advanced Doping, Defect Engineering, and Nanostructuring
Controlling the intrinsic properties of MoB₂ at the atomic level is a key research objective. Advanced techniques such as doping, defect engineering, and nanostructuring offer precise control over the material's electronic and mechanical characteristics.
Doping and Alloying: Introducing other elements into the MoB₂ lattice can significantly alter its properties. For instance, substituting molybdenum into tungsten diboride (WB₂) has been shown to create the hardest WB₂ solid solution to date. acs.org Conversely, alloying TiB₂ with Mo enhances ductility. nih.gov Future work will explore a wider range of ternary and quaternary dopants to fine-tune performance for specific applications. am-material.com
Defect Engineering: The intentional introduction of defects, such as vacancies and heteroatom doping, is a powerful strategy for modulating electronic properties and enhancing catalytic activity. mdpi.com While widely studied in other molybdenum-based materials like MoS₂ and Mo₂C, applying defect engineering principles to MoB₂ is a nascent but promising research area. mdpi.comresearchgate.net Strategies like vacancy control could be used to optimize the balance between hardness and toughness. nih.gov
Nanostructuring: Reducing MoB₂ to the nanoscale, for example, into nanospheres or 2D nanosheets (MBenes), dramatically increases the surface area and can unlock unique properties. rsc.orgnih.gov Research into nanostructuring aims to maximize active sites for catalysis and create materials suitable for advanced devices. rsc.orgrsc.org
The table below summarizes some advanced strategies for tailoring MoB₂ properties.
| Strategy | Objective | Example/Potential Application | References |
| Doping/Alloying | Enhance mechanical properties (hardness, ductility) | Mo-doped WB₂ for superhard materials; Alloying with TiB₂ for tougher composites. | acs.orgnih.gov |
| Defect Engineering | Modulate electronic structure for catalysis | Introducing vacancies or heteroatoms to optimize hydrogen adsorption energy. | nih.govmdpi.comresearchgate.net |
| Nanostructuring | Increase surface area and create novel architectures | Synthesis of MoB₂ nanospheres and 2D MBenes for enhanced electrocatalysis. | rsc.orgrsc.orgnih.gov |
Understanding Complex Structure-Property-Performance Relationships at Fundamental Levels
A fundamental challenge in MoB₂ research is to build a comprehensive understanding of the intricate relationships between its atomic structure, resultant properties, and ultimate performance in applications. This requires a synergistic approach combining experimental synthesis, characterization, and theoretical modeling.
Key research directions include:
Boron's Role in Catalysis: Studies have shown a clear dependency on boron content for electrocatalytic activity in the Mo-B system, with the graphene-like boron layer in α-MoB₂ being the most active surface for the hydrogen evolution reaction (HER). nsf.gov First-principles calculations confirm that boron-terminated surfaces play a prominent role in catalytic activity. rsc.org Further investigation is needed to fully elucidate the mechanisms by which boron configuration influences catalytic performance. ccspublishing.org.cn
Linking Structure to Mechanical Properties: The crystal structure is intrinsically linked to mechanical performance. For example, the buckled boron layers in the β-MoB₂ phase are thought to contribute to its superior hardness compared to the α-phase. osti.gov Computational studies using Density Functional Theory (DFT) are crucial for predicting mechanical properties like hardness and ductility based on atomic structure and bonding, guiding the synthesis of materials with desired mechanical responses. acs.orgnih.gov
Modeling of 2D Architectures: As 2D MoB₂ monolayers and MBenes are developed, theoretical modeling will be essential to predict and understand their unique electronic, mechanical, and thermal properties, which differ significantly from their bulk counterparts. arxiv.orgresearchgate.net
A deeper, fundamental understanding is essential for the rational design of next-generation MoB₂ materials. acs.orgresearchgate.net
Scale-Up and Commercialization Feasibility Studies for this compound Materials
Despite its promising properties, this compound faces significant hurdles to widespread commercialization. Current production volumes remain low, and costs are high, largely due to the energy-intensive manufacturing processes that require temperatures exceeding 2000°C. am-material.com
Future research must focus on the following challenges:
Cost-Effective Manufacturing: A primary limitation is the expense of current synthesis routes. am-material.com Research into more scalable and cost-effective processes for bulk fabrication is paramount. am-material.com This includes optimizing existing methods like self-propagating high-temperature synthesis (SHS) and developing new, lower-energy pathways. am-material.com
Investment and Market Demand: The limited market demand for MoB₂ currently restricts investment into scaled-up production. am-material.com Feasibility studies are needed to identify niche applications where the unique multifunctional capabilities of MoB₂ can justify the initial high costs, thereby stimulating demand and investment. am-material.com
Supply Chain Development: The commercial supply chain for high-purity MoB₂ powder is currently limited. am-material.com Establishing robust and reliable supply chains is a necessary step for industrial adoption.
Continuing process improvements that lower production costs could enable MoB₂ to scale rapidly across more industrial sectors. am-material.com
Design and Development of Multifunctional this compound-Based Materials
A key advantage of this compound is its multifunctionality, possessing an unusual combination of extreme hardness, high thermal conductivity, and metallic electrical conductivity. am-material.com This allows it to be a candidate for replacing multiple components with a single material in complex engineering systems. am-material.com
Future research is aimed at designing and developing materials that explicitly leverage this multifunctionality:
2D Multifunctional Systems: Theoretical studies predict that 2D MoB₂ monolayers are promising multifunctional materials. arxiv.orgresearchgate.netarxiv.org They could potentially be used simultaneously as high-strength ultrathin mechanical materials, heat insulators, and anisotropic electrical components or current limiters. arxiv.orgresearchgate.netarxiv.org
Composite Materials: Integrating MoB₂ into ceramic or metal composites is another avenue for creating multifunctional systems. Research into composites with materials like silicon carbide (SiC) or boron carbide (B₄C) aims to optimize hardness and thermal stability for extreme environments. acs.org
Targeted Applications: Development efforts are focused on applications in aerospace, electronics, and coatings where the unique combination of properties can solve critical challenges that traditional monolithic materials cannot. am-material.com
The design of these materials requires a deep understanding of the structure-property relationships to ensure that the enhancement of one property does not detrimentally affect another.
Environmental and Sustainability Considerations in this compound Synthesis and Application
As with any emerging material, assessing the environmental impact and ensuring the sustainability of MoB₂ throughout its lifecycle is crucial.
Future research directions in this area include:
Green Synthesis Routes: There is a strong need to develop synthesis methods that are environmentally benign. ccspublishing.org.cn This includes routes that operate at lower temperatures, use less hazardous reagents, and are more energy-efficient. rsc.orgrsc.org The development of fluorine-free etching methods for creating MBenes is one such example. nih.gov
Lifecycle Assessment: Comprehensive studies are needed to evaluate the environmental footprint of MoB₂ production, use, and end-of-life disposal or recycling. This includes considering the sourcing of raw materials like molybdenum and boron.
Sustainable Applications: Molybdenum borides, particularly in their 2D MBene form, show promise in environmental applications such as photocatalysis for renewable hydrogen production and in membranes for wastewater treatment. nih.gov Research in this area contributes directly to sustainability goals. Furthermore, the inherent durability of MoB₂ can lead to more sustainable manufacturing processes by reducing the need for frequent component replacement. marketresearchintellect.com
Recycling and Waste Valorization: Investigating methods to recycle molybdenum-containing waste streams into the synthesis process could significantly improve the economic and environmental sustainability of MoB₂ production. am-material.com
The inherent non-toxic characteristics and environmental harmlessness of some molybdenum borides make them attractive for sustainable technologies. researchgate.net
Q & A
Basic Research Questions
Q. What are the key synthesis parameters influencing the structural stability of molybdenum diboride (MoB₂), and how can researchers optimize these conditions?
- Methodological Answer : Synthesis of MoB₂ requires precise control of stoichiometry and substitution. For example, partial substitution of Zr (4%) for Mo stabilizes the diboride phase, while boron must be in excess of the ideal 2:1 B/Mo ratio to avoid secondary phases. Rapid quenching of melts is critical to retain metastable phases. Researchers should systematically vary Zr content (e.g., (Mo₀.₉₆Zr₀.₀₄)ₓB₂, where 0.85 ≤ x ≤ 1.0) and monitor phase purity via neutron diffraction .
Q. Which characterization techniques are essential for confirming the phase purity and stoichiometry of non-stoichiometric MoB₂ compounds?
- Methodological Answer : Use neutron diffraction to quantify metal vacancies in the Mo/Zr layers, as non-stoichiometry (e.g., x = 0.88) correlates with increased superconducting transition temperature (Tc). Pair this with electron diffraction to identify stacking faults in stoichiometric samples (x = 1.0). Specific heat measurements (e.g., γ = 4.4 mJ/mol K²) and resistivity studies can validate electronic properties .
Q. How do metal vacancies in MoB₂ impact its electronic properties, and what experimental approaches can quantify these effects?
- Methodological Answer : Metal vacancies enhance Tc (from 5.9 K to 8.2 K in (Mo₀.₉₆Zr₀.₀₄)₀.₈₈B₂) by altering electron-phonon coupling. Use neutron diffraction to measure vacancy concentration and correlate with resistivity data (e.g., "bad metal" behavior with ρ ≈ 10⁻⁴ Ω·cm). Specific heat analysis (ΔC/γTc = 1.19) provides insights into the superconducting gap .
Advanced Research Questions
Q. What methodological strategies can reconcile discrepancies in reported Tc values for MoB₂ across studies?
- Methodological Answer : Variations in Tc arise from differences in synthesis (e.g., Zr substitution levels, quenching rates) and characterization (e.g., sensitivity of SQUID magnetometry vs. resistivity). To resolve contradictions, standardize synthesis protocols (e.g., fixed Zr = 4%) and use complementary techniques (neutron diffraction, specific heat) to cross-validate stoichiometry and Tc .
Q. How can researchers model the electron-phonon coupling strength (λ) in MoB₂ superconductors, and what computational tools are validated for this purpose?
- Methodological Answer : Density Functional Theory (DFT) combined with McMillan’s formula (λ ≈ 0.1–0.3 for MoB₂) can estimate coupling strength. Validate models against experimental γ values and isotope effect measurements (e.g., α = 0.11 ± 0.05 for boron isotopes). Advanced codes like VASP or Quantum ESPRESSO are recommended for electronic structure calculations .
Q. What statistical approaches are appropriate for analyzing resistivity data in MoB₂ systems with high defect densities?
- Methodological Answer : Apply error propagation analysis to account for uncertainties in defect concentration (e.g., ±0.02 in x for (Mo₀.₉₆Zr₀.₀₄)ₓB₂). Use linear regression to correlate vacancy density with resistivity trends. For non-linear behavior (e.g., "bad metal" resistivity), employ generalized gradient approximation (GGA) in DFT to model disorder effects .
Q. How can systematic literature reviews identify gaps in MoB₂ research, such as unexplored substitution elements or doping strategies?
- Methodological Answer : Use databases (Web of Science, Scopus) with keywords like "MoB₂ superconductivity" and "transition metal diborides." Apply inclusion/exclusion criteria (e.g., peer-reviewed studies post-2000) and meta-analysis tools to map trends. For example, preliminary data on Hf/Ti-substituted MoB₂ suggest Tc variability warranting further study .
Methodological Frameworks
- For Experimental Design : Adopt the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize questions. For example, investigating Hf substitution in MoB₂ meets "novelty" given limited existing data .
- For Data Interpretation : Follow IMRAD (Introduction, Methods, Results, Discussion) structure when publishing. Report raw data (e.g., neutron diffraction refinements) in appendices and processed data (e.g., Tc vs. x plots) in the main text .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
